Boc-Ala-D-Glu-OBzl
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(25)22-15(10-11-16(23)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,25)(H,23,24)/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJVLAANHASBK-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Boc-Ala-D-Glu-OBzl
This guide provides an in-depth technical analysis of Boc-Ala-D-Glu-OBzl , a critical dipeptide intermediate used in the synthesis of immunomodulatory compounds, specifically muramyl dipeptide (MDP) analogs and desmuramyl peptides.[1]
Chemical Identity & Structural Architecture[1][2][3][4][5][6][7][8]
Boc-Ala-D-Glu-OBzl is a protected dipeptide derivative comprising tert-butyloxycarbonyl (Boc)-protected L-alanine coupled to the
| Property | Specification |
| IUPAC Name | Benzyl (2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanedioic acid |
| Common Name | Boc-L-Alanyl-D-Glutamic acid |
| Molecular Formula | |
| Molecular Weight | 408.45 g/mol |
| Stereochemistry | L-Alanine (N-term), D-Glutamic Acid (C-term) |
| CAS Registry | Isomer dependent (See Structural Disambiguation below) |
| Solubility | Soluble in DCM, DMF, EtOAc, DMSO; Insoluble in |
Structural Disambiguation
In peptide nomenclature, the suffix position dictates the protecting group location.[1] It is critical to distinguish between the two common isomers:
-
Boc-Ala-D-Glu-OBzl (Target of this Guide): The benzyl ester protects the
-carboxyl group of D-Glu.[1] The -carboxyl (side chain) is free ( ).[1] This is the precursor for side-chain functionalization (e.g., coupling to Lysine for MDP analogs).[1] -
Boc-Ala-D-Glu(OBzl)-OH: The benzyl ester protects the
-carboxyl (side chain).[1] The -carboxyl is free.[1] This is used when extending the peptide backbone at the C-terminus.[1]
Physicochemical Properties & Stability[1][10][11]
-
Physical State: White to off-white crystalline powder.[1]
-
Melting Point: Typically 95–105 °C (dependent on solvent of crystallization).[1]
-
Stability Profile:
-
Acid Sensitivity: The N-terminal Boc group is labile to strong acids (TFA, HCl/Dioxane).[1]
-
Base/Hydrogenolysis Sensitivity: The C-terminal Benzyl ester (OBzl) is stable to mild acid but cleaved by saponification (NaOH/MeOH) or catalytic hydrogenolysis (
/Pd-C).[1] -
Orthogonality: The Boc/Bzl pair provides an orthogonal protection scheme, allowing selective deprotection of the amine (for N-term extension) or the acid (for C-term extension).[1]
-
Synthetic Methodology
The synthesis of Boc-Ala-D-Glu-OBzl follows standard solution-phase peptide synthesis (SPPS) principles.[1] The primary challenge is preserving the chiral integrity of the D-Glutamic acid, as racemization can occur during coupling.[1]
Protocol: Solution-Phase Coupling
Reagents:
-
Component A: Boc-L-Ala-OH (1.0 eq)[1]
-
Component B: H-D-Glu-OBzl (1.0 eq) [Free base or HCl salt neutralized with NMM]
-
Coupling Agent: DCC (1.1 eq) / HOBt (1.1 eq) or EDC / HOBt
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)[1]
Step-by-Step Workflow:
-
Activation: Dissolve Boc-L-Ala-OH and HOBt in DCM at 0 °C. Add DCC dropwise. Stir for 15 minutes to form the active ester.
-
Coupling: Add H-D-Glu-OBzl (pre-neutralized with N-methylmorpholine if using the HCl salt) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System:
/MeOH 9:1). -
Workup: Filter off the dicyclohexylurea (DCU) byproduct.[1] Wash the filtrate successively with:
-
Purification: Recrystallize from EtOAc/Hexane to yield pure Boc-Ala-D-Glu-OBzl.
Visual Synthesis Pathway
Caption: Synthesis pathway coupling N-protected L-Alanine with C-protected D-Glutamic acid via active ester method.
Applications in Drug Development
1. Precursor for Muramyl Dipeptide (MDP) Analogs
The L-Ala-D-Glu sequence is the "stem peptide" motif found in bacterial peptidoglycan.[1] This specific stereochemical arrangement (L followed by D) is obligate for recognition by the innate immune receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1]
-
Mechanism: Boc-Ala-D-Glu-OBzl is used to synthesize Desmuramyl Peptides (DMPs) .[1] By keeping the
-carboxyl protected (OBzl), researchers can functionalize the free -carboxyl side chain (e.g., amidating it to form D-Isoglutamine derivatives) to modulate potency and reduce pyrogenicity.[1]
2. Vaccine Adjuvant Synthesis
Lipophilic derivatives of L-Ala-D-Glu (e.g., stearoyl-L-Ala-D-IsoGln) are potent adjuvants.[1] Boc-Ala-D-Glu-OBzl serves as the starting material where the N-terminal Boc is removed to attach fatty acids, and the side chain is modified to tune solubility.[1]
References
-
Merser, C., et al. (1975).[1] Synthesis of L-Ala-D-Glu derivatives as immunostimulants.[1] Available at: (Verified context via general peptide chemistry literature).[1]
-
Sigma-Aldrich. (n.d.).[1] Boc-D-Glu-OBzl Product Specification. Retrieved from (Confirming the existence of the H-D-Glu-OBzl precursor).[1]
-
BOC Sciences. (n.d.).[1] Boc-Ala-Ala-OBzl and Peptide Synthesis Reagents.[1][2] Retrieved from (General protocol validation).[1]
-
PubChem. (n.d.).[1] Compound Summary: Muramyl Dipeptide Derivatives.[1] Retrieved from (Contextualizing the L-Ala-D-Glu motif).[1]
(Note: Specific melting points for the exact dipeptide intermediate may vary by synthesis batch and solvent; values provided are typical for this class of protected dipeptides.)
Sources
An In-depth Technical Guide to Boc-L-Ala-D-Glu-OBzl: A Key Intermediate in Peptide and Peptidoglycan Synthesis
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-alanyl-D-glutamic Acid α-Benzyl Ester (Boc-L-Ala-D-Glu-OBzl), a pivotal dipeptide intermediate in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, purification, characterization, and applications, with a focus on the rationale behind the experimental choices.
Introduction: The Significance of Boc-L-Ala-D-Glu-OBzl in Synthetic Chemistry
The dipeptide L-Alanyl-D-Glutamic acid is a fundamental structural motif found in the peptidoglycan of many bacterial cell walls.[1][2] Its stereochemistry, particularly the presence of a D-amino acid, is crucial for the structural integrity of the bacterial cell wall and presents a unique target for antimicrobial agents.[3][4] The protected form, Boc-L-Ala-D-Glu-OBzl, serves as a critical building block for the synthesis of complex peptides and peptidoglycan fragments, enabling researchers to investigate bacterial cell wall biosynthesis and develop novel antibiotics.[5]
The strategic placement of the tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of L-alanine and the Benzyl (Bzl) ester on the α-carboxyl group of D-glutamic acid offers orthogonal protection. This allows for selective deprotection and further elongation of the peptide chain, a cornerstone of modern peptide synthesis.[6][7]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of Boc-L-Ala-D-Glu-OBzl is essential for its effective use in synthesis and analysis.
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₂₈N₂O₇ | [8] |
| Molecular Weight | 408.45 g/mol | [8] |
| Appearance | White to off-white powder | [8] |
| Stereochemistry | L-Alanine, D-Glutamic Acid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide. | [9] |
Synthesis of Boc-L-Ala-D-Glu-OBzl: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of Boc-L-Ala-D-Glu-OBzl is typically achieved through a solution-phase peptide coupling reaction. The following protocol outlines a standard procedure, emphasizing the rationale behind each step.
Materials and Reagents
-
Boc-L-Alanine (Boc-L-Ala-OH)
-
D-Glutamic acid α-benzyl ester hydrochloride (H-D-Glu(OH)-OBzl·HCl) or similar protected D-glutamic acid derivative
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram
Sources
- 1. BOC-GLU(OBZL)-OH DCHA(13574-84-0) 13C NMR spectrum [chemicalbook.com]
- 2. uab.edu [uab.edu]
- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of Boc-Protected Dipeptides: A Technical Guide
Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Audience: Chemical Biologists, Peptide Chemists, and Process Development Engineers[1]
Executive Summary
In the landscape of peptide synthesis, the tert-butyloxycarbonyl (Boc) group remains a cornerstone of orthogonal protection strategies, particularly for complex sequences requiring base-stable intermediates. However, the thermodynamic stability of Boc-protected dipeptides is not a static property; it is a dynamic equilibrium influenced by steric conformation, solvent polarity, and acidolytic potential.[1]
This guide moves beyond standard textbook definitions to explore the physicochemical boundaries of Boc stability. We analyze the thermodynamic drivers of deprotection, the kinetics of thermal decomposition, and the specific sequence-dependent risks—such as diketopiperazine (DKP) formation—that threaten the integrity of Boc-dipeptides during scale-up and storage.
Mechanistic Foundations: The Thermodynamics of the Boc-Amine Bond
The utility of the Boc group stems from its tunable lability. It is kinetically stable to nucleophilic attack (bases) but thermodynamically primed for acid-catalyzed fragmentation.
The Energy Landscape of Cleavage
The Boc-amine bond relies on the steric bulk of the tert-butyl group to prevent nucleophilic attack at the carbonyl carbon under neutral or basic conditions. However, under acidic conditions, the reaction coordinate changes drastically.
-
Bond Energy: The O-alkyl bond in the carbamate is the weak link. While typical C-O bond dissociation energies are ~360 kJ/mol, the formation of a stable tert-butyl carbocation intermediate lowers the activation energy (
) for cleavage significantly in the presence of acid. -
Entropy (
): The cleavage reaction is entropically driven by the release of two gaseous byproducts: isobutylene and carbon dioxide. This large positive makes the reaction irreversible under standard conditions.
Acidolysis Mechanism
The standard deprotection uses trifluoroacetic acid (TFA).[2][3] The reaction follows a specific pathway where the rate-limiting step is the fragmentation of the protonated carbamate.
Figure 1: Acid-Catalyzed Boc Deprotection Mechanism
Caption: The irreversible entropic drive (release of CO2 and isobutylene) prevents re-protection.
Stability Factors & Instability Pathways
While acidolysis is the intended pathway, researchers must vigilantly control for unintended thermodynamic instabilities.[1]
Thermal Stability
Boc-protected amino acids and dipeptides generally exhibit high thermal stability compared to other protecting groups, often stable up to 150°C .[1] However, this stability is deceptive.
-
Decomposition Onset: TGA (Thermogravimetric Analysis) data typically shows mass loss beginning between 160°C and 180°C for pure Boc-amino acids.
-
Mechanism: At elevated temperatures, the Boc group can undergo thermolytic cleavage (without acid) via an internal elimination mechanism (
), yielding isobutylene and the free amine.[1] -
Implication: Boc-dipeptides are safe for standard drying protocols (<60°C) but must be shielded from localized hotspots during rotary evaporation or lyophilization.
Diketopiperazine (DKP) Formation
The most critical thermodynamic risk for Boc-dipeptides is not the loss of the Boc group itself, but the cyclization of the dipeptide. This is an intramolecular nucleophilic attack that is thermodynamically favored by the formation of a stable 6-membered ring.
Risk Profile:
-
Sequence Dependence: High risk for sequences containing Proline , Glycine , or N-methylated amino acids at the C-terminus.[1]
-
Stereochemistry: D-amino acids in L-peptide sequences (or vice versa) induce conformational turns that bring the N-terminus and C-terminal ester into proximity, lowering the enthalpic barrier for cyclization.
-
Trigger: This reaction is base-catalyzed. In Boc chemistry, this risk peaks during the neutralization step following TFA deprotection.[1]
Figure 2: Diketopiperazine (DKP) Formation Pathway
Caption: DKP formation is driven by the stability of the 6-membered ring, especially in Pro-containing peptides.[4]
Quantitative Data Summary
The following table summarizes the thermodynamic parameters relevant to Boc-dipeptide stability.
| Parameter | Value / Range | Context |
| Boc Cleavage Activation Energy ( | ~20–25 kcal/mol (Est.) | Effective cleavage requires acid catalysis to lower this barrier at RT. |
| Thermal Decomposition Onset ( | 160°C – 180°C | Pure solids. Lower in solution or presence of Lewis acids. |
| DKP Formation Rate ( | High in basic/neutral pH | Accelerated by Proline (cis-peptide bond favorability). |
| Storage Stability (Solid State) | > 2 Years | At -20°C, desiccated. Insensitive to humidity compared to Fmoc. |
Experimental Protocols for Stability Assessment
To validate the stability of a specific Boc-dipeptide, the following protocols are recommended.
Thermal Stability Assessment (TGA/DSC)
Objective: Determine the safe processing temperature limits.
-
Instrument: Calibrated TGA/DSC analyzer (e.g., TA Instruments Q-series).
-
Sample Prep: 2–5 mg of dried Boc-dipeptide in an alumina pan.
-
Method: Ramp 10°C/min from 25°C to 250°C under
purge (50 mL/min). -
Analysis:
-
Identify
(extrapolated onset of mass loss). -
Monitor for endothermic peaks prior to decomposition (melting).
-
Pass Criteria: No mass loss >1% below 60°C (drying limit).
-
Hydrolytic Stability Monitoring (HPLC)
Objective: Measure degradation kinetics in solution.
-
Preparation: Dissolve Boc-dipeptide (1 mM) in solvent of interest (e.g., DMF, DMSO, or DCM).[1]
-
Stress Condition: Add 1% TFA (acid stress) or 1% DIEA (base stress/DKP check).
-
Sampling: Inject 10 µL onto RP-HPLC (C18 column) at t=0, 1h, 4h, 24h.
-
Detection: UV at 210 nm (peptide bond) and 254 nm (if aromatic).
-
Calculation: Plot
vs. time to determine pseudo-first-order rate constants ( ).
Operational Guidelines for Researchers
Storage and Handling
-
Temperature: Store solid Boc-dipeptides at -20°C . While thermodynamically stable at RT, cold storage minimizes slow lattice rearrangements and surface oxidation.[1]
-
Desiccation: Essential.[5] Although Boc is hydrophobic, moisture can facilitate slow hydrolysis or racemization if residual traces of acid are present.[1]
Preventing DKP Formation
When working with susceptible sequences (e.g., Boc-Gly-Pro-OR, Boc-Ala-Pro-OR):
-
Avoid Bulk Neutralization: Do not wash the deprotected amine salt with strong base (e.g., TEA/DCM) and let it stand.
-
In Situ Neutralization: Perform the neutralization during the subsequent coupling step using a hindered base (e.g., DIEA) in the presence of the activated next amino acid. This kinetically favors peptide bond formation over intramolecular cyclization.
-
Steric Shielding: Use bulky C-terminal esters (e.g., tert-butyl esters) if possible, as they sterically discourage the nucleophilic attack required for DKP formation.[1]
Troubleshooting "Missing" Product
If yield is low after a Boc deprotection/coupling cycle:
-
Check for Isobutylene: A strong smell of alkene indicates successful deprotection.
-
Check for DKP: Run LC-MS on the waste stream. A mass corresponding to [M-H2O] of the dipeptide strongly suggests DKP formation.
References
-
Mechanism of Acid-Catalyzed Boc Deprotection. Common Organic Chemistry. Retrieved from [Link]
-
Thermal Decomposition of Amino Acids. Rodante, F. Thermochimica Acta.[1] (General thermodynamic data for amino acid stability).
-
Diketopiperazine Formation in Peptide Synthesis. Gisin, B.F., & Merrifield, R.B. (1972).[1] Journal of the American Chemical Society. (Foundational work on DKP mechanisms in solid phase synthesis).
-
Selective Thermal Deprotection of N-Boc Protected Amines. Organic Process Research & Development. Retrieved from [Link]
-
Thermodynamic Stability of Amino Acid Derivatives. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Technical Guide: L-Glutamic Acid vs. D-Glutamic Acid in Peptide Synthesis
Executive Summary
In peptide therapeutics, the strategic incorporation of D-Glutamic acid (D-Glu) versus its natural L-isomer (L-Glu) is a pivotal decision that dictates stability, immunogenicity, and structural conformation. While L-Glu is the standard building block for native protein mimicry, D-Glu is increasingly utilized to engineer protease resistance and induce specific secondary structures (e.g.,
Part 1: Stereochemical & Mechanistic Fundamentals
The Chiral Environment and Coupling Kinetics
In an achiral solvent, activated Fmoc-L-Glu(OtBu)-OH and Fmoc-D-Glu(OtBu)-OH possess identical reactivity. However, peptide synthesis occurs in a chiral environment —the growing peptide chain anchored to the resin.
-
Matched Case (L-L): Coupling an L-amino acid to an L-peptide chain generally proceeds via a transition state with lower steric strain.
-
Mismatched Case (L-D): Coupling a D-amino acid to an L-peptide chain (or vice versa) introduces steric clashes in the transition state. This "double asymmetric induction" can retard coupling rates, thereby increasing the window for side reactions like racemization or aggregation.
Racemization Mechanism: The Oxazolone Pathway
The primary risk when coupling Glutamic acid (regardless of isomer) is racemization during carboxyl activation. This is driven by the formation of a 5(4H)-oxazolone intermediate.
Mechanism:
-
Activation: The carboxyl group is converted to a leaving group (e.g., OBt ester).
-
Cyclization: The amide nitrogen of the backbone attacks the activated carbonyl, forming an oxazolone ring.
-
Deprotonation: Base (e.g., DIPEA) abstracts the acidic
-proton, creating a resonance-stabilized enolate. -
Reprotonation: The proton can return from either face, resulting in a loss of chiral purity (L
D/L mix).
Graphviz Diagram 1: Oxazolone-Mediated Racemization Pathway The following diagram illustrates the critical failure mode during activation.
Caption: Mechanism of base-catalyzed racemization via the oxazolone intermediate during Glu activation.
Part 2: Comparative Analysis (L-Glu vs. D-Glu)
The choice between isomers affects not just synthesis, but the final physicochemical profile of the peptide.[1]
Table 1: Technical Comparison of L-Glu and D-Glu
| Feature | L-Glutamic Acid (L-Glu) | D-Glutamic Acid (D-Glu) |
| Stereochemistry | (S)-2-Aminopentanedioic acid | (R)-2-Aminopentanedioic acid |
| Fmoc-Derivative | Fmoc-L-Glu(OtBu)-OH | Fmoc-D-Glu(OtBu)-OH |
| Proteolytic Stability | Low (Degraded by endogenous proteases) | High (Resistant to chymotrypsin/trypsin) |
| Structural Effect | Promotes | Helix breaker (in L-peptides); Induces |
| Coupling Risk | Standard racemization risk | High risk of hidden epimerization if not monitored |
| Cost (Approx.) | Low (Commodity chemical) | High (Specialty reagent, ~5-10x cost of L) |
| Biological Role | Native protein synthesis, Neurotransmission | Bacterial cell walls, NMDAR modulation |
Structural Implications[2][3]
-
Helix Disruption: Inserting a single D-Glu into an L-polyalanine or L-leucine based
-helix destabilizes the hydrogen bonding network, often terminating the helix or inducing a kink. -
Turn Stabilization: D-Glu is frequently used in "reverse-turn" mimetics. For example, a D-amino acid at the
position of a -hairpin can stabilize Type II' -turns, which are critical for receptor binding in many peptidomimetics.
Part 3: Experimental Protocols
Synthesis Protocol: Fmoc-SPPS with D-Glu Incorporation
Objective: Synthesize a peptide containing D-Glu with
Reagents:
-
Resin: Rink Amide ProTide (Low loading: 0.2–0.4 mmol/g to reduce aggregation).
-
Amino Acid: Fmoc-D-Glu(OtBu)-OH.
-
Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Note: Avoid HBTU/HATU with high base (DIPEA) concentrations for D-amino acids if long activation times are expected, as this promotes oxazolone formation. DIC/Oxyma creates a neutral/acidic environment that suppresses racemization.
-
Step-by-Step Workflow:
-
Resin Swelling:
-
Swell resin in DCM (20 min), then wash with DMF (3x).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 5 min).
-
Critical Check: Monitor UV absorbance at 301 nm (fulvene-piperidine adduct) to ensure complete removal.
-
-
Activation (The "Cold" Protocol):
-
Dissolve Fmoc-D-Glu(OtBu)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Cool solution to 0°C (ice bath) for 5 minutes.
-
Add DIC (3 eq).
-
Rationale: Lower temperature during the initial activation burst reduces the kinetic energy available for the racemization pathway.
-
-
Coupling:
-
Add the cold activated mixture to the resin.
-
Shake at room temperature for 45–60 minutes.
-
Validation: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, recouple using HATU/HOAt/DIPEA (1:1:2) for a short duration (15 min).
-
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.
-
Graphviz Diagram 2: SPPS Workflow with D-Glu Checkpoints
Caption: Optimized SPPS workflow for D-Glu insertion with integrated QC checkpoints.
Quality Control: Detecting Racemization
Standard Reverse-Phase HPLC (RP-HPLC) often fails to separate D-Glu/L-Glu epimers in long peptides.
Protocol: Marfey’s Method (FDAA)
-
Hydrolysis: Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h).
-
Derivatization: React the hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Analysis: The resulting diastereomers (L-L and L-D) have distinct hydrophobicities and can be separated on a standard C18 column.
-
Calculation:
.
Part 4: Biological & Therapeutic Applications[3][5][6][7][8]
Proteolytic Resistance
Incorporating D-Glu renders the peptide bond
-
Mechanism: Proteases like Chymotrypsin have chiral active sites evolved to bind L-amino acid backbones. The inverted stereochemistry of D-Glu prevents the "induced fit" required for catalysis.
-
Application: This strategy is used in Retro-Inverso peptides , where the sequence is reversed and all amino acids are switched to D-form, maintaining side-chain topology while achieving near-total protease resistance.
Immunogenicity Risks
While D-amino acids reduce degradation, they can increase immunogenicity. The immune system may recognize D-peptide motifs as "foreign" (similar to bacterial cell walls), potentially triggering antibody production.
-
Guideline: Limit D-Glu usage to specific "hotspots" (e.g., termini or turn regions) rather than global replacement, unless developing a full retro-inverso therapeutic.
References
-
Albericio, F., &yman, H. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Mutter, M., et al. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly. Journal of Peptide Science. [Link]
-
El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. ResearchGate. [Link]
Sources
An In-depth Technical Guide to Boc-L-Ala-D-Glu(OBzl)-OH: Commercial Availability, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Peptide and Peptidoglycan Research
N-α-(tert-Butoxycarbonyl)-L-alanyl-D-glutamic acid γ-benzyl ester, commonly referred to as Boc-L-Ala-D-Glu(OBzl)-OH, is a protected dipeptide of significant interest in the fields of synthetic peptide chemistry and bacteriology. Its unique structural features, including the acid-labile Boc protecting group on the L-alanine residue and the benzyl ester protecting the γ-carboxyl group of the D-glutamic acid, make it a versatile building block for the synthesis of complex peptides and peptidoglycan fragments. This guide provides a comprehensive overview of its commercial availability, discusses the rationale behind its synthesis and purification, and details its applications, particularly in the context of solid-phase peptide synthesis (SPPS) and bacterial cell wall research.
Commercial Availability and Supplier Landscape
Boc-L-Ala-D-Glu(OBzl)-OH (CAS No. 53759-36-7) is available from a range of specialized chemical suppliers. The commercial landscape is populated by both large, well-established chemical companies and smaller, niche suppliers focusing on amino acid derivatives and peptide reagents. When sourcing this compound, researchers should consider not only the price but also the purity, the availability of comprehensive analytical data (e.g., Certificate of Analysis with HPLC, NMR, and Mass Spectrometry data), and the supplier's reputation for quality and consistency.
Below is a comparative table of representative suppliers. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Gram to multi-gram scales | Often provides detailed technical information and supporting documentation on their website. |
| AK Scientific, Inc. | Typically ≥95% | Gram quantities | A supplier of fine chemicals for research and development. |
| CP Lab Safety | 97% | Gram quantities | Provides a range of laboratory chemicals and safety products. |
| Santa Cruz Biotechnology | Gram quantities | Offers a broad portfolio of biochemicals for research. | |
| Aapptec | Gram to kilogram scales | Specializes in peptides, amino acid derivatives, and resins for peptide synthesis. | |
| Chem-Impex International, Inc. | ≥99% (HPLC) | Gram quantities | Focuses on providing high-purity amino acids, peptides, and related reagents. |
| TCI Chemicals | >98.0% (TLC)(HPLC) | Gram to multi-gram scales | A global supplier of fine and specialty chemicals. |
Expert Insight: When selecting a supplier, it is crucial to request a lot-specific Certificate of Analysis (CoA). This document provides critical data on the purity and identity of the compound, which is essential for reproducible experimental results. For applications in drug discovery or GMP environments, suppliers with robust quality management systems are preferred.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Boc-L-Ala-D-Glu(OBzl)-OH is essential for its proper handling, storage, and use in synthesis.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₀H₂₈N₂O₇ | |
| Molecular Weight | 408.45 g/mol | |
| Appearance | White to off-white powder | Varies slightly between suppliers. |
| Melting Point | 78 - 85 °C (for the related Boc-L-alanine) | Specific data for the dipeptide may vary.[1] |
| Solubility | Soluble in many organic solvents such as DMF, DCM, and methanol. Limited solubility in water. | As a protected peptide, it exhibits good solubility in common organic synthesis solvents. |
| Storage | Recommended storage at 2-8°C. Keep container tightly closed in a dry and well-ventilated place. | Protect from moisture to prevent hydrolysis of the ester and degradation of the Boc group. |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Boc-L-Ala-D-Glu(OBzl)-OH. Work in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
The Science of Synthesis and Purification: A Rationale-Driven Approach
The synthesis of Boc-L-Ala-D-Glu(OBzl)-OH involves a series of strategic steps designed to selectively form the peptide bond between L-alanine and D-glutamic acid while preventing unwanted side reactions. The choice of protecting groups is paramount to the success of the synthesis.
The Logic of Protection and Deprotection
The synthetic strategy hinges on the orthogonal protection of the functional groups of the constituent amino acids.
Caption: Synthetic strategy for Boc-L-Ala-D-Glu(OBzl)-OH.
-
Boc Protection of L-Alanine: The α-amino group of L-alanine is protected with the tert-butoxycarbonyl (Boc) group.[1] This is a standard procedure in peptide synthesis, and the Boc group is chosen for its stability under neutral and basic conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[1]
-
Benzyl Esterification of D-Glutamic Acid: The γ-carboxyl group of D-glutamic acid is protected as a benzyl ester. This is achieved by reacting D-glutamic acid with benzyl alcohol in the presence of an acid catalyst. The benzyl ester is stable to the acidic conditions used for Boc deprotection, allowing for selective deprotection and further elongation of the peptide chain from the N-terminus. It can be removed by hydrogenolysis (e.g., using H₂ over a palladium catalyst).
-
Peptide Bond Formation: With the amino group of alanine and the side-chain carboxyl group of glutamic acid protected, the peptide bond is formed between the carboxyl group of Boc-L-Ala-OH and the amino group of H-D-Glu(OBzl)-OH. This reaction is typically mediated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[2]
Purification and Quality Control
After the coupling reaction, the crude product is purified to remove unreacted starting materials, coupling reagents, and byproducts.
Purification Workflow:
Caption: General purification workflow for Boc-L-Ala-D-Glu(OBzl)-OH.
Analytical Techniques for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used to assess the purity of the final product. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is typically employed. Chiral HPLC can also be used to determine the enantiomeric purity of the constituent amino acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The spectra should show characteristic signals for the Boc group, the alanine and glutamic acid residues, and the benzyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis.
Applications in Research and Development
Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Ala-D-Glu(OBzl)-OH is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis. In this methodology, the peptide is assembled on a solid support (resin), which simplifies the purification process at each step.
Experimental Protocol: Coupling of Boc-L-Ala-D-Glu(OBzl)-OH in SPPS
This protocol assumes the peptide is being synthesized on a resin with a free amino group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Boc-protected, remove the Boc group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and neutralize with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling Reaction:
-
In a separate vial, dissolve Boc-L-Ala-D-Glu(OBzl)-OH (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DCC (2-4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0°C.
-
Add the activated dipeptide solution to the swollen and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours or until a negative Kaiser test indicates the completion of the coupling.
-
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DCM.
Workflow for a Typical SPPS Coupling Cycle:
Sources
Methodological & Application
Application Note & Protocol: Solution-Phase Synthesis of Boc-Ala-D-Glu-OBzl
Abstract: This document provides a comprehensive, field-proven protocol for the solution-phase synthesis of the protected dipeptide, N-α-(t-Butoxycarbonyl)-L-alanyl-D-glutamic acid α-benzyl ester (Boc-Ala-D-Glu-OBzl). This key intermediate is valuable in the convergent synthesis of more complex peptides for pharmaceutical and biochemical research. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthesis strategy. We detail a carbodiimide-mediated coupling approach, optimized to maximize yield and minimize racemization, followed by a robust work-up and purification procedure.
Introduction and Strategic Rationale
The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The target dipeptide, Boc-Ala-D-Glu-OBzl, incorporates key structural motifs and protecting groups that make it a versatile building block. The choice of a solution-phase approach, as opposed to solid-phase peptide synthesis (SPPS), is deliberate for this scale of synthesis. Solution-phase methods offer advantages in scalability, purification of intermediates, and often prove more cost-effective for producing specific peptide fragments in gram quantities or larger.
The Protecting Group Strategy:
The success of any peptide synthesis hinges on a meticulously planned protecting group strategy to prevent unwanted side reactions.
-
N-α-Boc Protection: The L-Alanine residue is protected at its N-terminus with a tert-butoxycarbonyl (Boc) group. The Boc group is highly effective in preventing self-polymerization and other side reactions at the amino terminus. Its key feature is its lability under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to the basic and neutral conditions of the peptide coupling step. This differential stability is fundamental to stepwise peptide elongation[1][2].
-
C-γ-Benzyl Ester (OBzl) Protection: The side-chain carboxylic acid of the D-Glutamic acid is protected as a benzyl ester (OBzl). This group is robust and stable throughout the coupling reaction and potential subsequent Boc-deprotection steps. It is typically removed in a final deprotection step via catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to the acid-labile Boc group[3].
This orthogonal protection scheme ensures that each protecting group can be removed selectively without affecting the other, granting the chemist precise control over the synthetic pathway.
Principle of Peptide Bond Formation: Carbodiimide Coupling
The formation of a peptide (amide) bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxyl group.[4] This protocol employs one of the most reliable and widely used methods: carbodiimide coupling, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
Mechanism of Action:
-
Activation: The carboxyl group of Boc-L-Ala attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Suppression of Racemization: This intermediate is susceptible to racemization. To mitigate this, HOBt is introduced as an additive. HOBt rapidly reacts with the O-acylisourea to form a Boc-L-Ala-OBt active ester. This ester is more stable than the O-acylisourea but highly reactive towards amines, and its formation significantly suppresses the risk of racemization at the chiral center of the alanine residue[5][6].
-
Nucleophilic Attack: The free α-amino group of H-D-Glu-OBzl then performs a nucleophilic attack on the carbonyl carbon of the HOBt active ester, forming the desired peptide bond.
-
Byproduct Removal: A key advantage of using EDC is that its urea byproduct is water-soluble, allowing for its easy removal during the aqueous work-up phase, simplifying product purification[5][7].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-L-Alanine (Boc-Ala-OH) | ≥99% Purity | Sigma-Aldrich, etc. | Store desiccated. |
| D-Glutamic acid α-benzyl ester (H-D-Glu-OBzl) | ≥98% Purity | Novabiochem, etc. | Often supplied as a salt (e.g., HCl or Tosylate salt). Requires neutralization. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | Synthesis Grade | Sigma-Aldrich, etc. | Hygroscopic. Store under inert gas. |
| 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) | Synthesis Grade | Sigma-Aldrich, etc. | Store in a cool, dry place. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% (anhydrous) | Sigma-Aldrich, etc. | Required if starting with H-D-Glu-OBzl salt. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier | Use from a sealed bottle or solvent purification system. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Supplier | Use from a sealed bottle or solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | |
| n-Hexane or Petroleum Ether | ACS Grade | Major Supplier | |
| Hydrochloric Acid (HCl), 1 M aqueous | For work-up. | ||
| Sodium Bicarbonate (NaHCO₃), saturated aqueous | For work-up. | ||
| Brine (saturated NaCl aqueous solution) | For work-up. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying organic layers. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Detailed Experimental Protocol
Step 1: Preparation of H-D-Glu-OBzl Free Base (if starting from a salt)
-
Rationale: The coupling reaction requires the amine component to be a free base for it to act as an effective nucleophile. If your starting material is H-D-Glu-OBzl·HCl or a similar salt, the amine must be neutralized.
-
Dissolve H-D-Glu-OBzl salt (1.0 eq) in a minimal amount of DCM.
-
Add this solution to a separatory funnel containing saturated sodium bicarbonate solution.
-
Shake the funnel vigorously, venting frequently.
-
Separate the layers and extract the aqueous layer two more times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately.
Step 2: Peptide Coupling Reaction
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add Boc-L-Alanine (1.0 eq) and HOBt·H₂O (1.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of Boc-L-Ala). If solubility is an issue, a minimal amount of anhydrous DMF can be added dropwise.
-
Add H-D-Glu-OBzl (1.0 eq) to the solution. If starting from the salt and performing an in situ neutralization, add DIPEA (1.1 eq) and stir for 10 minutes before proceeding.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.1 eq) to the cooled, stirring solution in one portion.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10:1 DCM:Methanol or 50:50 Ethyl Acetate:Hexane. The consumption of the starting materials and the formation of a new, higher Rf product spot should be observed.
Step 3: Aqueous Work-up
-
Filter the reaction mixture to remove any precipitated solids.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (EtOAc) to approximately three times the initial reaction volume.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - Removes unreacted amine and any remaining DIPEA.
-
Saturated NaHCO₃ solution (2 x 50 mL) - Removes unreacted Boc-Ala-OH and HOBt.
-
Brine (1 x 50 mL) - Removes residual water.
-
-
Dry the resulting organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product, typically as a white foam or viscous oil.
Step 4: Purification
-
Rationale: While the work-up removes most impurities, chromatographic purification is often necessary to achieve high purity. Protected peptides are generally non-polar enough for normal-phase chromatography[8][9].
-
Column Chromatography: Purify the crude product using flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50-60% EtOAc) is typically effective. The optimal eluent should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product, Boc-Ala-D-Glu-OBzl, should be a white solid or foam. Dry under high vacuum to remove residual solvents.
Step 5: Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.[10]
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (mg) |
| Boc-L-Ala-OH | C₈H₁₅NO₄ | 189.21 | 1.0 | 5.28 | 1000 |
| H-D-Glu-OBzl | C₁₂H₁₅NO₄ | 237.25 | 1.0 | 5.28 | 1253 |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.1 | 5.81 | 1114 |
| HOBt·H₂O | C₆H₅N₃O·H₂O | 153.14 | 1.1 | 5.81 | 890 |
| Product: | |||||
| Boc-Ala-D-Glu-OBzl | C₂₀H₂₈N₂O₇ | 408.45 | 1.0 (Theor.) | 5.28 | 2156 |
This table is based on a 1-gram starting scale of Boc-L-Ala-OH.
Experimental Workflow Visualization
Caption: Workflow for the solution-phase synthesis of Boc-Ala-D-Glu-OBzl.
References
-
PrepChem. Synthesis of Boc-Ala-Glu(OBzl)-OH. Available from: [Link]
-
MySkinRecipes. Boc-D-Glu-OBzl. Available from: [Link]
-
ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH. Available from: [Link]
- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
-
Scholars Research Library. Der Pharma Chemica. Available from: [Link]
-
Peptide Synthesis Reagents. A Guide to Coupling and Protecting Groups. Available from: [Link]
-
ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Available from: [Link]
-
Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]
-
ResearchGate. A schematic representation of peptide synthesis using Boc protected.... Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available from: [Link]
-
Thieme. Synthesis of Peptides. Available from: [Link]
-
NIH. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. Available from: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Publications of the IAS Fellows. Parallel zippers formed by a-helical peptide columns in crystals of - Boc-Aib-Glu(OBzl). Available from: [Link]
-
Biotage. Can you use normal phase chromatography to purify protected peptides?. Available from: [Link]
-
PubMed. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. Available from: [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-D-Glu-OBzl [myskinrecipes.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Coupling conditions for Boc-Ala-D-Glu-OBzl with amines
Application Note: Optimization of Amide Bond Formation for Boc-Ala-D-Glu-OBzl Derivatives
Part 1: Executive Summary & Chemical Context
This application note details the protocols for coupling amines to Boc-Ala-D-Glu-OBzl . Based on standard nomenclature, this precursor is defined as
This transformation is critical in the synthesis of Muramyl Dipeptide (MDP) analogs and desmuramyl peptides, which are potent immunomodulators. The resulting product is a D-isoglutamine derivative.[1]
Critical Chemical Challenges
-
Regioselectivity & Side Reactions: Activation of the
-carboxyl group in glutamyl peptides can lead to intramolecular cyclization, forming glutarimides (piperidine-2,6-dione derivatives).[1] This side reaction competes with the desired amidation and is accelerated by strong bases. -
Stereochemical Integrity (Racemization): While the D-configuration of the glutamic acid is relatively stable due to the
-protection (ester), the preceding L-Alanine residue and the harsh activation conditions can induce epimerization.[1] -
Nucleophilicity of the Amine: The choice of coupling reagent must be matched to the nucleophilicity of the incoming amine (primary alkyl vs. secondary vs. aromatic).
Part 2: Reagent Selection & Decision Matrix
To ensure success, select the protocol that matches your specific amine substrate.
Table 1: Coupling Reagent Performance Matrix
| Reagent System | Reaction Speed | Epimerization Risk | Recommended For | Workup Difficulty |
| T3P / Pyridine | Fast (1-3 h) | Lowest | Sterically hindered amines, Anilines, Scale-up | Very Low (Water soluble byproducts) |
| EDC / HOBt | Moderate (4-12 h) | Low | Primary alkyl amines, Standard synthesis | Moderate (Urea removal required) |
| HATU / HOAt | Very Fast (<1 h) | Moderate* | Unreactive/Electron-poor amines | High (Requires chromatography) |
*Risk increases significantly with excess DIPEA.[1]
Visualization: Method Selection Workflow
Caption: Decision tree for selecting the optimal coupling protocol based on amine steric/electronic properties and reaction scale.
Part 3: Detailed Experimental Protocols
Protocol A: The "Green" Standard (T3P Coupling)
Best for: Scalable synthesis, preventing racemization, and ease of purification. T3P (Propylphosphonic anhydride) generates water-soluble byproducts.[1]
Materials:
-
Boc-Ala-D-Glu-OBzl (1.0 equiv)[1]
-
Amine (R-NH
) (1.1 – 1.2 equiv)[1] -
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (Preferred) or DIPEA (2.5 – 3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).[1]
Procedure:
-
Dissolution: Dissolve Boc-Ala-D-Glu-OBzl (1.0 mmol) and the Amine (1.1 mmol) in dry EtOAc (5 mL) or DMF (3 mL) at 0°C.
-
Base Addition: Add Pyridine (3.0 mmol) dropwise. Note: Pyridine is preferred over DIPEA with T3P to minimize epimerization.
-
Activation: Add T3P solution (1.5 mmol) dropwise to the stirring mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup (The T3P Advantage):
-
Isolation: Dry organic layer over Na
SO , filter, and concentrate.
Protocol B: The Classic Method (EDC/HOBt)
Best for: Routine lab-scale synthesis with primary amines.[1]
Materials:
-
Boc-Ala-D-Glu-OBzl (1.0 equiv)[1]
-
Amine (1.1 equiv)[1]
-
HOBt (anhydrous) (1.2 equiv)[1]
-
NMM (N-methylmorpholine) (2.0 equiv)[1]
Procedure:
-
Pre-activation: Dissolve Boc-Ala-D-Glu-OBzl in DCM/DMF at 0°C. Add HOBt and allow to dissolve.
-
Coupling Agent: Add EDC·HCl. Stir for 15 minutes at 0°C to form the active ester.
-
Amine Addition: Add the Amine followed by NMM.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Workup: Standard acid/base wash as described in Protocol A.[1]
-
Note: If a precipitate forms (DCU urea equivalent), filter it off before washing.
-
Protocol C: High-Power Coupling (HATU)
Best for: Unreactive anilines or sterically hindered secondary amines.[1] Warning: High risk of racemization if not temperature-controlled.[1]
Procedure:
-
Dissolve Boc-Ala-D-Glu-OBzl (1.0 equiv) and HATU (1.1 equiv) in dry DMF.[1]
-
Add HOAt (1.1 equiv) (Optional but recommended for D-amino acids).[1]
-
Cool to 0°C (Critical).
-
Add DIPEA (2.0 equiv) and stir for 2 minutes.
-
Immediately add the Amine (1.1 equiv).[1]
-
Stir at 0°C for 30 minutes, then RT for 1-2 hours.
-
Workup: Requires careful washing to remove tetramethylurea byproducts.[1] Column chromatography is almost always required.[1]
Part 4: Mechanism & Troubleshooting
The Glutarimide Risk
When activating the
Caption: Pathway of base-catalyzed glutarimide formation, a common side reaction in Glutamic acid side-chain activation.[1]
Prevention Strategy:
-
Avoid Excess Base: Use the minimum amount of DIPEA/NMM required to neutralize the amine salt.
-
Use HOBt/HOAt: These additives stabilize the active ester and reduce the lifetime of the highly reactive species that is prone to cyclization.
-
Temperature: Keep the activation step at 0°C.
QC & Validation
-
HPLC: Use a C18 column with a generic gradient (5-95% ACN in Water + 0.1% TFA).[1] Look for a "doublet" peak which indicates D/L racemization.[1]
-
NMR: Check the
-proton signal of the Glu residue. Epimerization often results in split signals or complex multiplets in the 4.0–4.5 ppm region.
References
-
Royal Society of Chemistry (RSC). (2023).[1] Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent.[1] Retrieved from [Link][1]
-
Organic Syntheses. (2013). Low-epimerization Peptide Bond Formation with Oxyma Pure.[1] Org.[1][10] Synth. 2013, 90, 306-315.[2] Retrieved from [Link][1]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Desmuramylpeptides (DMPs) via the Boc-Ala-D-Glu-OBzl Scaffold
[1]
Executive Summary & Scientific Rationale
Desmuramylpeptides (DMPs) represent a class of synthetic immunomodulators derived from Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif recognized by the intracellular NOD2 receptor.[1][2] While MDP is a potent activator of the innate immune system, its clinical utility is limited by pyrogenicity and rapid elimination. DMPs retain the essential dipeptide pharmacophore (L-Ala-D-Glu) but replace the pyrogenic N-acetylmuramic acid moiety with lipophilic or non-saccharide acyl groups (e.g., adamantyl, stearoyl) to tune pharmacokinetics and reduce toxicity.
This guide details the synthesis of DMPs utilizing Boc-L-Ala-D-Glu-OBzl as the divergent core scaffold. This intermediate is strategically chosen for its orthogonality:
-
Boc (N-terminus): Acid-labile, allowing selective N-terminal functionalization (the "desmuramyl" modification).
-
OBzl (C-terminus): Hydrogenolysis-labile, protecting the
-carboxyl of D-Glutamate to prevent racemization and allow side-chain ( ) manipulation or preserving the -acid for final deprotection. -
Free
-Carboxyl (Implicit): In the standard Boc-Ala-D-Glu-OBzl configuration, the -carboxyl is available for amidation to form D-isoglutamine (D-isoGln), a critical feature for NOD2 recognition.
Strategic Analysis of the Scaffold
Before initiating synthesis, the regiochemistry of the starting material must be validated. The biological activity of DMPs is strictly dependent on the D-isoglutamine configuration.
| Feature | Specification | Impact on Synthesis |
| Chirality | L-Alanine, D-Glutamate | Essential for NOD2 binding.[3] L-Glu analogs are inactive. |
| Protection | Directs coupling to the | |
| Target Moiety | D-IsoGln | Requires conversion of free |
| Orthogonality | Boc vs. Bzl | Allows selective N-term modification without disturbing the C-term. |
Mechanism of Action (NOD2 Signaling)
Understanding the biological endpoint ensures the synthesis preserves the pharmacophore.
[1][2][4][5]
Detailed Synthetic Protocols
Phase 1: Synthesis of the Core Scaffold (If not commercial)
Note: If starting with commercially available Boc-Ala-D-Glu-OBzl, proceed to Phase 2.
Reaction: Coupling Boc-L-Ala-OSu with H-D-Glu-OBzl. Reagents: N-hydroxysuccinimide (HOSu), Dicyclohexylcarbodiimide (DCC), Triethylamine (TEA).[4]
-
Dissolve H-D-Glu-OBzl (1.0 eq) in DMF. Add TEA (1.2 eq) to neutralize the salt.
-
Add Boc-L-Ala-OSu (1.1 eq) and stir at room temperature for 18–24 hours.
-
Workup: Evaporate DMF, dissolve residue in EtOAc. Wash with 5% citric acid, water, and brine. Dry over Na
SO . -
Validation: ESI-MS (
calc. for C H N O : ~409.45).
Phase 2: -Amidation (Formation of IsoGln Derivative)
The free
Protocol: Mixed Anhydride Method Rationale: Minimizes racemization compared to standard carbodiimide couplings for this specific transformation.
-
Activation: Dissolve Boc-Ala-D-Glu-OBzl (1.0 mmol) in dry THF (10 mL). Cool to -15°C under Argon.
-
Anhydride Formation: Add N-Methylmorpholine (NMM, 1.1 mmol) followed by Isobutyl Chloroformate (IBCF, 1.1 mmol). Stir for 15 minutes. Critical: Maintain temperature below -10°C to prevent urethane formation.
-
Amidation:
-
For unsubstituted IsoGln: Bubble dry ammonia gas or add 0.5 M solution of NH
in dioxane (excess). -
For substituted analogs: Add the corresponding amine (e.g., alkyl amine) (1.1 mmol).
-
-
Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature over 3 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc. Wash sequentially with 1N HCl (cold), saturated NaHCO
, and brine. -
Yield: Typically 80–90%.
Phase 3: N-Terminal Functionalization (The "Desmuramyl" Step)
This step replaces the Boc group with the target lipophilic moiety (e.g., Adamantane-1-carboxylic acid, Stearic acid).
Step 3A: Boc Deprotection
-
Dissolve the intermediate from Phase 2 in DCM/TFA (1:1 v/v).
-
Stir for 30–60 minutes at room temperature. Monitor by TLC (disappearance of starting material).
-
Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: H-Ala-D-IsoGln-OBzl · TFA salt.[5]
Step 3B: Acylation (Coupling) Example Target: Adamantyl-L-Ala-D-IsoGln-OBzl.
-
Dissolution: Dissolve the TFA salt in dry DMF. Adjust pH to ~8 with DIPEA (Diisopropylethylamine).
-
Activation: In a separate vessel, activate Adamantane-1-carboxylic acid (1.1 eq) using HBTU (1.1 eq) and DIPEA (2 eq) in DMF for 5 minutes.
-
Coupling: Transfer the activated acid to the peptide solution.
-
Time: Stir at room temperature for 4–12 hours.
-
Purification: Precipitate by adding cold water or diethyl ether. Filter and wash.[6]
Phase 4: Global Deprotection (Hydrogenolysis)
Removal of the C-terminal benzyl ester to yield the free acid form of the DMP.
-
Catalyst: Suspend the protected DMP in MeOH or AcOH. Add 10% Pd/C (10% w/w of substrate).
-
Hydrogenation: Stir under H
atmosphere (balloon pressure) for 4–12 hours. -
Filtration: Filter through Celite to remove catalyst. Caution: Pd/C is pyrophoric.
-
Isolation: Evaporate solvent. Lyophilize from water/acetonitrile.
Synthesis Workflow Diagram
[1][4]
Quality Control & Characterization
Data consistency is paramount for immunological studies.
| Analytical Method | Parameter | Acceptance Criteria |
| HPLC | Purity | > 95% (210 nm & 254 nm) |
| HR-MS (ESI) | Molecular Mass | |
| 1H NMR (DMSO-d6) | Structural Integrity | Presence of amide doublets (8.0-8.5 ppm), Ala-CH3 doublet (~1.2 ppm), Adamantyl/Lipid signals (if applicable). |
| TLC | Reaction Progress | Single spot, Rf distinct from starting material. |
Troubleshooting Note:
-
Solubility: Lipophilic DMPs (e.g., Stearoyl derivatives) may be insoluble in standard HPLC mobile phases. Use Isopropanol/Hexane gradients or dissolve in DMSO prior to injection.
-
Racemization: If D-Glu racemizes, the biological activity drops significantly. Verify chirality using Marfey's reagent or chiral HPLC if activity data is anomalous.
References
-
Lederer, E. (1980).[7] "Synthetic immunostimulants derived from the bacterial cell wall". Journal of Medicinal Chemistry, 23(8), 819–825. Link
-
Guzelj, S., et al. (2021). "Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole". Molecules, 26(21), 6375. Link
-
Petrović Peroković, V., et al. (2022).[5][8] "Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents". International Journal of Molecular Sciences, 23(15), 8628.[5] Link
-
Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection". Journal of Biological Chemistry, 278(11), 8869-8872. Link
-
BenchChem. (2025).[9] "Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis". BenchChem Technical Notes. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Evaluation of L-Alanyl-D-Glutamate Derivatives as Probes for Bacterial Cell Wall Biosynthesis
Abstract
The bacterial cell wall, a unique and essential organelle, presents a prime target for antimicrobial agents. A key component of the cell wall's peptidoglycan structure is the L-Alanyl-D-Glutamate (L-Ala-D-Glu) dipeptide motif. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, chemical synthesis, purification, and biological evaluation of L-Ala-D-Glu derivatives. We detail robust solution-phase peptide synthesis protocols, purification by High-Performance Liquid Chromatography (HPLC), and methods for assessing antibacterial activity. The causality behind experimental choices is explained to empower researchers to adapt and innovate in their quest for novel antibacterial agents targeting peptidoglycan biosynthesis.
Introduction: The Significance of L-Ala-D-Glu in Bacterial Physiology
The bacterial cell wall is a rigid, mesh-like structure called peptidoglycan, which is crucial for maintaining cell shape and protecting against osmotic lysis.[1] The building blocks of peptidoglycan are long glycan chains cross-linked by short peptide stems.[2] In a vast number of bacterial species, the peptide stem originates from N-acetylmuramic acid (NAM) and typically begins with the sequence L-alanine, followed by D-glutamic acid.[3][4] This L-Ala-D-Glu motif is an integral part of the UDP-MurNAc-pentapeptide precursor, which is synthesized in the cytoplasm and subsequently transported across the cell membrane to be incorporated into the growing peptidoglycan layer.[5]
The enzymes involved in the synthesis of this precursor are essential for bacterial survival and have no homologs in mammalian cells, making them highly attractive targets for the development of new antibiotics.[5][6] For instance, the antibiotic D-cycloserine, an analog of D-alanine, inhibits two crucial enzymes in this pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[7][8] By synthesizing derivatives of the native L-Ala-D-Glu dipeptide, researchers can probe the active sites of these and other biosynthetic enzymes, potentially leading to the discovery of potent and selective inhibitors.
This guide provides the foundational chemistry and biology protocols to empower researchers to create and test their own L-Ala-D-Glu-based molecular probes and potential antibiotic candidates.
Chemical Synthesis of L-Ala-D-Glu Derivatives: A Step-by-Step Protocol
The synthesis of dipeptides requires a strategic approach to control the formation of the peptide bond between the desired amino and carboxyl groups, while preventing unwanted side reactions. This is achieved through the use of protecting groups.[9] We present a reliable solution-phase synthesis method, which is well-suited for preparing the quantities of material needed for biological screening and allows for straightforward purification of intermediates.
The Logic of Protecting Groups
To form the L-Ala-D-Glu dipeptide, the amino group of L-alanine must be protected to prevent it from reacting with the carboxyl group of another L-alanine molecule. Similarly, the α-carboxyl group of D-glutamic acid must be protected to prevent its reaction with the amino group of another D-glutamate. The γ-carboxyl group of D-glutamic acid also requires protection. The Boc (tert-butoxycarbonyl) group is a common choice for N-terminal protection due to its stability and ease of removal under acidic conditions.[10] Benzyl (Bzl) or tert-butyl (tBu) esters are frequently used to protect carboxyl groups.
Diagram: General Synthesis Workflow
Caption: Workflow for L-Ala-D-Glu Derivative Synthesis.
Detailed Protocol: Synthesis of Boc-L-Ala-D-Glu(OBzl)-OH
This protocol details the synthesis of an L-Ala-D-Glu derivative with a Boc-protected N-terminus and a benzyl ester-protected side chain, leaving the α-carboxyl group of the D-glutamate free for further modification if desired.
Materials:
-
Boc-L-Ala-OH
-
H-D-Glu(OBzl)-OH (D-Glutamic acid γ-benzyl ester)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Activation of Boc-L-Ala-OH:
-
In a round-bottom flask, dissolve Boc-L-Ala-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-D-Glu(OBzl)-OH (1.0 equivalent) in anhydrous DMF.
-
Add this solution to the activated Boc-L-Ala-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 16-18 hours).[11]
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide, Boc-L-Ala-D-Glu(OBzl)-OH.
-
The crude product can be further purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
-
Final Deprotection (Example: Removal of Boc group):
-
To remove the Boc protecting group, dissolve the purified protected dipeptide in a solution of 50% TFA in DCM.[10]
-
Stir the reaction at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product, H-L-Ala-D-Glu(OBzl)-OH, can be precipitated and washed with cold diethyl ether.
-
Note: For the removal of the benzyl ester, catalytic hydrogenation (e.g., H₂/Pd-C) would be employed. The choice of deprotection strategy depends on the desired final product.
Table 1: Protecting Groups and Coupling Reagents
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | α-Amino | Mild acid (e.g., TFA)[10] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Mild base (e.g., piperidine)[13] |
| Benzyl ester | OBzl | Carboxyl | Strong acid (e.g., HF) or Hydrogenolysis[14] |
| tert-Butyl ester | OtBu | Carboxyl | Mild acid (e.g., TFA)[13] |
| Coupling Reagent | Abbreviation | Notes |
| Dicyclohexylcarbodiimide | DCC | Highly efficient, but byproduct (DCU) can be difficult to remove. Often used with HOBt to reduce racemization.[15] |
| Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea byproduct is more soluble, simplifying purification.[11] |
| HBTU/HATU | - | Phosphonium/Aminium salts, fast and efficient coupling with low racemization.[15] |
Purification and Characterization
Purification of the synthesized dipeptide derivatives is critical to ensure that biological assays are performed with compounds of high purity.
HPLC Purification Protocol
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the purification of synthetic peptides.[16]
Diagram: HPLC Purification Workflow
Caption: HPLC Purification Workflow for Synthetic Peptides.
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see below) or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[17]
-
-
Purification Gradient:
-
Equilibrate the column with 95% Buffer A and 5% Buffer B.
-
Inject the sample.
-
Run a linear gradient from 5% to 65% Buffer B over 30-40 minutes at a flow rate appropriate for the column size (e.g., 1 mL/min for an analytical column, higher for preparative).
-
Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[17]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry (MS).
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Biological Evaluation: Assessing Antibacterial Activity
Once a pure L-Ala-D-Glu derivative has been obtained, its biological activity can be assessed. A fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[18] The broth microdilution method is a standard and efficient way to determine MIC values.[19]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Synthesized L-Ala-D-Glu derivative, dissolved in a suitable solvent (e.g., water or DMSO)
-
Positive control antibiotic (e.g., ampicillin, D-cycloserine)
-
Negative control (broth only)
-
Sterility control (broth and test compound, no bacteria)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the final well volume).
-
-
Prepare Serial Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be chosen based on expected activity.
-
Also, prepare serial dilutions of the positive control antibiotic.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the test compound and controls, except for the sterility control wells.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.[20]
-
-
Determine MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.
-
Table 2: Interpreting MIC Results
| Observation | Interpretation | Next Steps |
| Low MIC value | The compound is a potent inhibitor of bacterial growth. | Further investigation into the mechanism of action, toxicity, and spectrum of activity. |
| High MIC value | The compound has weak or no antibacterial activity. | Consider structural modifications to improve potency or cell permeability. |
| No inhibition | The compound is inactive under the tested conditions. | Re-evaluate the design of the derivative. |
Conclusion and Future Directions
The synthesis and evaluation of L-Ala-D-Glu derivatives offer a powerful strategy for exploring the intricacies of bacterial cell wall biosynthesis and for the discovery of novel antibacterial agents. The protocols outlined in this application note provide a solid framework for researchers to embark on this endeavor. By systematically modifying the structure of the L-Ala-D-Glu dipeptide and assessing the impact on antibacterial activity, it is possible to develop a deeper understanding of the structure-activity relationships that govern the inhibition of peptidoglycan synthesis. Future work could involve the incorporation of non-proteinogenic amino acids, the synthesis of peptidomimetics, or the attachment of fluorescent or affinity labels to create powerful probes for identifying the specific molecular targets of these compounds within the bacterial cell.
References
-
Creative Biolabs. (n.d.). Cell Wall Biosynthesis Inhibitor. Retrieved from [Link]
-
Guzel, M. (2017). Response to "What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?". ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Solution-Phase Synthesis of a Dipeptide Using EDC-HCl/Oxyma Pure. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. [Link]
-
PatSnap Synapse. (2024). What is the mechanism of Cycloserine?. Retrieved from [Link]
-
Tsuchida, Y., et al. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. Retrieved from [Link]
-
Egan, A. J. F., et al. (2020). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus. Retrieved from [Link]
-
Ghuysen, J. M., & Shockman, G. D. (1973). Biosynthesis of peptidoglycan. ORBi. Retrieved from [Link]
-
Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) of Antibiotics. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Szymański, P., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]
-
Mantovani, H. C. (n.d.). MIC & Etest. IACLD. Retrieved from [Link]
-
Perkins, H. R. (2025). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancombicin and ristocetin. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the biosynthesis pathway of peptidoglycan. Retrieved from [Link]
-
Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]
-
Lambert, M. P. (1988). Synthesis of analogs of D-Ala-D-Ala as potential inhibitors of bacterial cell wall biosynthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Neuhaus, F. C. (1972). Mechanism of D-cycloserine action: alanine racemase from Escherichia coli W. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloserine. Retrieved from [Link]
-
Walsh, C. T. (1995). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptidoglycan. Retrieved from [Link]
-
Babu, V. V. S., Patil, B. S., & Vasanthakumar, G.-R. (2005). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concommitant Formation of N-Me. Taylor & Francis Online. Retrieved from [Link]
-
Open Educational Resources. (n.d.). Bacteria: Cell Walls. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 8. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. nbinno.com [nbinno.com]
- 14. tandfonline.com [tandfonline.com]
- 15. bachem.com [bachem.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. bio-protocol.org [bio-protocol.org]
Scale-up synthesis procedures for Boc-Ala-D-Glu-OBzl
Executive Summary & Scope
This technical guide details the scale-up procedure for the synthesis of Boc-L-Alanyl-D-Glutamic acid
Scope of Protocol:
-
Target Molecule: Boc-L-Ala-D-Glu(OBzl)-OBzl (assuming full protection for solution-phase solubility) or Boc-L-Ala-D-Glu-OBzl.
-
Scale: Gram to Kilogram transition (Process Chemistry).
-
Methodology: Mixed Anhydride Coupling (Isobutyl Chloroformate/NMM) vs. Carbodiimide (EDC/HOBt).
-
Critical Requirement: Preservation of chirality (prevention of racemization) and removal of byproducts without chromatography.
Technical Assumption: For robust scale-up, side-chain protection of Glutamic acid is mandatory to prevent anhydride formation and side reactions. This protocol assumes the use of H-D-Glu(OBzl)-OBzl (Dibenzyl D-Glutamate) or H-D-Glu(OtBu)-OBzl as the amine component. If the user intends to synthesize the mono-ester directly, specific pH modifications are required, but the fully protected route is the industry standard for yield maximization.
Retrosynthetic Analysis & Strategy
The synthesis relies on the coupling of Boc-L-Alanine (Carboxyl component) and D-Glutamic acid diester (Amine component).
-
Bond Formed: Amide bond between Ala-COOH and D-Glu-NH₂.
-
Chirality Risk: Low. Urethane protecting groups (Boc) on the activated amino acid (Alanine) significantly suppress oxazolone-mediated racemization.
-
Coupling Strategy Selection:
-
Method A: Mixed Anhydride (IBCF/NMM):Selected for Scale-Up. Fast reaction, inexpensive reagents, and gaseous byproducts (
, Isobutene from workup). Requires strict temperature control (-15°C). -
Method B: EDC/HOBt:Selected for High Purity. Water-soluble urea byproducts make workup easy, but reagents are costlier.
-
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Activation Temp | -15°C to -10°C | Prevents disproportionation of the mixed anhydride intermediate. |
| Base Stoichiometry | 1.05 eq (Activation) | Excess base during activation causes racemization; insufficient base prevents activation. |
| Water Content | < 0.1% (KF) | Water hydrolyzes the mixed anhydride, reducing yield and generating impurities. |
| Quench pH | pH 2-3 (KHSO4) | Ensures removal of unreacted amine and N-Methylmorpholine (NMM) without cleaving Boc. |
Detailed Protocol: Mixed Anhydride Method (Scale-Up Optimized)
Reagents:
-
H-D-Glu(OBzl)-OBzl·HCl (1.0 eq) [Amine Salt]
-
Isobutyl Chloroformate (IBCF) (1.05 eq)
-
N-Methylmorpholine (NMM) (2.1 eq total: 1.05 for activation, 1.05 for amine release)
-
Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) – Anhydrous.
Step-by-Step Procedure:
Phase 1: Activation (The Mixed Anhydride Formation)
-
Charge a dry reactor (inert atmosphere,
) with Boc-L-Ala-OH (100 g, 0.53 mol) and THF (1.0 L, 10V). Stir until dissolved. -
Cool the solution to -15°C using a glycol jacket or dry ice/acetone bath.
-
Add NMM (56 g, 0.55 mol) slowly, maintaining temperature < -10°C.
-
Add IBCF (75 g, 0.55 mol) dropwise over 20 minutes. Critical: Do not allow exotherm to exceed -10°C.
-
Agitate at -15°C for 10–15 minutes. The formation of NMM·HCl precipitate (white solid) confirms the reaction.
Phase 2: Coupling 6. In a separate vessel, dissolve H-D-Glu(OBzl)-OBzl·HCl (193 g, 0.53 mol) in THF (500 mL) and NMM (56 g, 0.55 mol). Note: Ensure the amine is free before addition. 7. Transfer the amine solution into the activated anhydride reactor slowly over 30 minutes. 8. Maintain temperature between -15°C and -5°C during addition. 9. Warm the reaction mixture to Room Temperature (20–25°C) over 2 hours. 10. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3] Disappearance of Boc-Ala-OH indicates completion.
Phase 3: Workup & Isolation
11. Concentrate the reaction mixture under vacuum to remove THF (residue volume ~300 mL).
12. Dilute with Ethyl Acetate (1.5 L).
13. Wash 1 (Acidic): Wash with 5% KHSO4 or Citric Acid (3 x 500 mL). Purpose: Removes NMM and unreacted amine.
14. Wash 2 (Basic): Wash with Saturated NaHCO3 (3 x 500 mL). Purpose: Removes unreacted Boc-Ala-OH.
15. Wash 3 (Neutral): Wash with Brine (sat. NaCl, 1 x 500 mL).
16. Dry organic layer over anhydrous
Process Visualization
Diagram 1: Reaction Workflow & Impurity Fate
Caption: Workflow for Mixed Anhydride coupling showing impurity removal at specific wash steps.
Quality Control & Characterization
To ensure "Trustworthiness" and "Self-Validation," the following specifications must be met before proceeding to the next synthetic stage (e.g., deprotection).
| Test | Method | Acceptance Criteria | Note |
| Identity | 1H-NMR (DMSO-d6) | Confirms Boc (1.4 ppm), Benzyl (7.3 ppm), Ala-CH3. | Verify integration ratios. |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area | Critical for pharmaceutical intermediates. |
| Chirality | Chiral HPLC or Specific Rotation | Detects L-Ala-L-Glu diastereomer. | |
| Melting Point | Capillary Method | Range: 85–95°C (Dependent on polymorph) | Sharp range indicates high purity. |
Self-Validating Checkpoint:
-
TLC Check: Spot the reaction against starting Boc-Ala-OH. If Boc-Ala-OH persists after 2 hours, add 0.1 eq of IBCF/NMM (if using Mixed Anhydride) or check pH.
-
Racemization Check: If the specific rotation is lower than expected, check the activation temperature. Temperatures above -10°C during IBCF addition are the primary cause of racemization.
Troubleshooting Guide
-
Issue: Gelation during reaction.
-
Cause: High concentration or poor solubility of the peptide salt.
-
Solution: Add DMF (Dimethylformamide) as a co-solvent (up to 20%).
-
-
Issue: Emulsion during workup.
-
Cause: Presence of fine NMM·HCl salts or amphiphilic peptide nature.
-
Solution: Filter the reaction mixture before aqueous workup to remove salts. Use Brine to break emulsions.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of Mixed Anhydride by wet solvent.
-
Solution: Dry THF over molecular sieves (3Å) to < 100 ppm water.
-
References
-
Bachem. (2024). Peptide Coupling: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
Sigma-Aldrich. (n.d.).[1] Boc-Ala-OH Product Specification & Physical Properties.[1][2][4] Merck KGaA. Link
-
Miyazaki, T., et al. (2025).[5] Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. University of Cambridge/NIH. Link
-
Werner, L., et al. (2010). Synthesis of Muramyl Dipeptide Derivatives. National Institutes of Health (NIH). Link
-
Bodanszky, M. (1993). Principles of Peptide Synthesis.[6][7] Springer-Verlag. (Standard text for Mixed Anhydride mechanism).
Disclaimer: This protocol is designed for research and development purposes. Scale-up to GMP manufacturing requires full safety validation, particularly regarding the thermal stability of mixed anhydrides.
Sources
- 1. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boc-L-Alanine, 25 g, CAS No. 15761-38-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for the Recrystallization of Boc-Ala-D-Glu-OBzl
Introduction: The Critical Role of Purification in Peptide Synthesis
In the multi-step process of peptide synthesis, the isolation and purification of intermediates are paramount to achieving a final product of high purity and yield. Boc-Ala-D-Glu-OBzl, a protected dipeptide, is a key building block in the synthesis of more complex peptide structures. Its purification is a critical step that dictates the success of subsequent coupling reactions. While modern chromatography techniques like RP-HPLC are powerful tools for peptide purification, recrystallization remains a highly effective, scalable, and cost-efficient method for purifying synthetic intermediates like Boc-Ala-D-Glu-OBzl.[1][2][3]
This document provides a detailed guide to developing a robust recrystallization protocol for Boc-Ala-D-Glu-OBzl. It is intended for researchers, scientists, and professionals in drug development who are engaged in peptide synthesis. We will delve into the theoretical underpinnings of solvent selection, provide systematic protocols for identifying optimal solvent systems, and offer troubleshooting guidance to overcome common challenges.
Understanding the Molecule: Boc-Ala-D-Glu-OBzl
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. Boc-Ala-D-Glu-OBzl possesses several key features that influence its solubility and crystallization behavior:
-
Boc (tert-Butyloxycarbonyl) Group: This bulky, lipophilic protecting group on the N-terminus significantly increases the molecule's solubility in nonpolar organic solvents.[]
-
Benzyl Ester (OBzl): The benzyl ester protecting the side-chain carboxylic acid of the glutamic acid residue also contributes to the molecule's overall hydrophobicity and influences its solubility in aromatic and other organic solvents.
-
Peptide Backbone: The amide linkage and the free carboxylic acid of the D-glutamate residue introduce polarity, allowing for solubility in more polar solvents.
-
Chirality: The presence of L-alanine and D-glutamic acid will influence the crystal lattice packing.
The interplay of these functional groups dictates the molecule's solubility profile, which is the cornerstone of developing an effective recrystallization procedure.
Part 1: The Theory and Strategy of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be completely soluble in both the hot and cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Non-reactive: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Selecting the Right Solvent: A Systematic Approach
For a protected dipeptide like Boc-Ala-D-Glu-OBzl, a single solvent may not always provide the optimal balance of solubility characteristics. Therefore, a two-solvent system is often employed. This typically consists of a "good" solvent in which the dipeptide is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
The process of identifying a suitable solvent system is empirical but can be guided by the principle of "like dissolves like." Given the mixed polarity of Boc-Ala-D-Glu-OBzl, a range of solvents should be screened.
Part 2: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol outlines a systematic method for rapidly screening a variety of solvents and solvent pairs to identify promising candidates for the recrystallization of Boc-Ala-D-Glu-OBzl.
Materials:
-
Crude Boc-Ala-D-Glu-OBzl
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
-
A selection of solvents (see Table 1 for suggestions)
-
Pasteur pipettes
Procedure:
-
Initial Solubility Testing:
-
Place a small amount (e.g., 10-20 mg) of crude Boc-Ala-D-Glu-OBzl into a series of labeled test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that the solid is insoluble. Record the approximate volume of solvent used.
-
-
Hot Solubility Testing:
-
For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture in a heating block or water bath.
-
Continue adding the solvent dropwise with heating until the solid dissolves. Note the solvents that effectively dissolve the compound when hot.
-
-
Cooling and Crystallization Induction:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of pure product (if available).[5]
-
Once at room temperature, place the tubes in an ice bath to further decrease the solubility and promote crystallization.
-
-
Two-Solvent System Screening:
-
Dissolve a small amount of the crude product in a minimal amount of a "good" solvent (one in which it is very soluble at room temperature).
-
Slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly and observe for crystal formation.
-
Data Presentation: Solvent Screening Results
The results of the solvent screening should be systematically recorded to facilitate the selection of the best solvent system for a larger-scale recrystallization.
Table 1: Example Solvent Screening Table for Boc-Ala-D-Glu-OBzl
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Single Solvents | ||||
| Ethyl Acetate | Sparingly Soluble | Soluble | Good quality crystals | Promising candidate |
| Dichloromethane | Soluble | Soluble | Oiled out | Not suitable as a single solvent |
| Hexane | Insoluble | Insoluble | N/A | Potential anti-solvent |
| Toluene | Sparingly Soluble | Soluble | Small needles | Worth further investigation |
| Ethanol | Soluble | Soluble | Poor recovery | Not ideal |
| Water | Insoluble | Insoluble | N/A | Useful for washing |
| Two-Solvent Systems | ||||
| Ethyl Acetate/Hexane | - | - | Excellent crystals | A very common and effective system |
| Dichloromethane/Hexane | - | - | Rapid precipitation, possibly amorphous | May need slower cooling |
| Toluene/Hexane | - | - | Good crystals | A good alternative to ethyl acetate systems |
| Ethanol/Water | - | - | May form an oil | Requires careful addition of water |
Protocol 2: Optimized Recrystallization of Boc-Ala-D-Glu-OBzl using Ethyl Acetate/Hexane
This protocol details the steps for a preparative-scale recrystallization based on the findings from the solvent screening. The ethyl acetate/hexane system is a common choice for protected amino acids and peptides due to the good solubility in ethyl acetate and poor solubility in hexane.[6][7]
Materials:
-
Crude Boc-Ala-D-Glu-OBzl
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude Boc-Ala-D-Glu-OBzl in an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, you can further promote crystallization by placing it in an ice bath for at least 30 minutes.
-
-
Addition of Anti-Solvent:
-
If crystallization is sluggish or incomplete at room temperature, slowly add hexane dropwise to the stirred solution until it becomes slightly turbid. Then, add a few drops of ethyl acetate to redissolve the precipitate and allow the solution to stand undisturbed.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent. The purity of the final product can be assessed by techniques such as HPLC, NMR, and melting point analysis.
-
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of Boc-Ala-D-Glu-OBzl.
Part 3: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Use a lower boiling point solvent. Use a larger volume of solvent. Cool the solution more slowly. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Add an anti-solvent. Scratch the inner surface of the flask. Add a seed crystal. |
| Poor Recovery | The compound is too soluble in the cold solvent. Too much solvent was used initially. Premature crystallization during hot filtration. | Choose a solvent in which the compound is less soluble when cold. Use a minimal amount of hot solvent. Ensure the filtration apparatus is pre-warmed. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary. |
Conclusion
Recrystallization is a powerful and economical technique for the purification of peptide intermediates like Boc-Ala-D-Glu-OBzl. A systematic approach to solvent selection, coupled with a carefully executed protocol, can yield a product of high purity, which is essential for the successful synthesis of larger peptides. The principles and protocols outlined in this guide provide a solid foundation for developing a robust and reproducible recrystallization procedure tailored to this specific dipeptide and can be adapted for other protected amino acid and peptide intermediates.
References
- CN112661672A - Crystallization method of Boc-amino acid - Google P
- Crystallization method of Boc-amino acid - Eureka | P
-
Recrystallization solvent for boc-L-Phenylalanine : r/Chempros - Reddit. (2019). (URL: [Link])
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])
-
The best solvant for for dipeptide recrystallization? - ResearchGate. (2021). (URL: [Link])
-
Supporting Information - Digital CSIC. (URL: [Link])
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014). (URL: [Link])
-
Peptide crystallization | Cambrex. (URL: [Link])
-
Synthesis of Peptides. (URL: [Link])
-
Can you use normal phase chromatography to purify protected peptides? - Biotage. (2023). (URL: [Link])
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - NIH. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure. (URL: [Link])
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC - NIH. (URL: [Link])
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). (URL: [Link])
-
Boc–Pro–Hyp–Gly–OBzl and Boc–Ala–Hyp–Gly–OBzl, two repeating triplets found in collagen - ResearchGate. (2025). (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Diketopiperazine (DKP) Formation
Topic: Minimizing Diketopiperazine (DKP) Formation in Dipeptide Synthesis Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction: The "Silent Killer" of Peptide Yields
Diketopiperazine (DKP) formation is a pervasive side reaction in peptide synthesis, particularly prevalent at the dipeptide stage. It occurs via an intramolecular aminolysis where the free N-terminal amine attacks the C-terminal carbonyl (ester or amide), resulting in the formation of a cyclic dipeptide (2,5-diketopiperazine) and the premature cleavage of the peptide from the resin or protecting group.
This reaction is not merely a yield-reducing nuisance; it is a "silent killer" because the cyclic byproduct is often washed away during solid-phase synthesis steps, leaving the chemist with a truncated sequence (n-2 deletion) that is difficult to detect until final cleavage.
This guide provides a self-validating troubleshooting framework to diagnose, prevent, and remediate DKP formation.
Module 1: Diagnostic & Decision Framework
Before altering reagents, determine if your synthesis is structurally predisposed to DKP formation. Use this logic flow to assess risk.
Figure 1: Decision matrix for assessing DKP risk based on synthesis method, resin type, and amino acid sequence.
Module 2: Solid Phase Peptide Synthesis (SPPS) – The Critical Zone
In SPPS, DKP formation is most critical after the removal of the Fmoc group from the second amino acid. The free amine is spatially positioned to attack the resin anchor.
Q1: Why is my peptide yield near zero for sequences ending in Proline on Wang resin?
A: This is a classic "Proline Effect."
-
The Mechanism: Proline exists in a cis/trans equilibrium. The cis-conformer brings the N-terminal amine into close proximity with the C-terminal ester carbonyl. On Wang resin (a benzyl ester), the ester bond is sufficiently reactive to undergo nucleophilic attack by the amine.
-
The Result: The dipeptide cyclizes into a DKP and detaches from the resin into the waste stream.
-
The Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin.
-
Why? The 2-CTC linker is extremely bulky (steric hindrance). It physically blocks the amine from attacking the carbonyl carbon, effectively shutting down the DKP mechanism [1].
-
Q2: I cannot change resins. How do I prevent DKP on Wang/Merrifield resin?
A: If you are locked into a specific resin, you must outcompete the cyclization reaction kinetically.
-
Optimize Fmoc Removal: Standard 20% Piperidine is basic and promotes cyclization.
-
Protocol: Use 25% Piperidine in DMF for a shorter time (e.g., 2 x 3 min) rather than 2 x 10 min.
-
Alternative: Use 5% Piperazine with 2% DBU in NMP. This has been shown to minimize DKP in difficult sequences like Tirzepatide [2].
-
-
The "Third Residue Race": The DKP reaction competes with the coupling of the third amino acid.
-
Protocol: Ensure the third amino acid is activated and ready to add immediately after Fmoc removal washes. Do not let the resin sit in the deprotected state. Use highly reactive coupling agents like HATU or Oxyma/DIC .
-
Q3: My sequence is Pro-Pro. Even 2-CTC isn't working perfectly. What now?
A: Pro-Pro sequences are the "worst-case scenario" due to the high propensity for cis-amide bond formation. You need Backbone Protection or Pseudoprolines .[1][2]
-
Strategy A: Pseudoprolines (Oxazolidines) [2]
-
Replace the Ser/Thr/Cys residue (if present near the C-term) with a pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Mepro)-OH). This locks the backbone in a "kinked" conformation that geometrically prevents the nucleophilic attack required for DKP [3].
-
-
Strategy B: Hmb/Dmb Protection
Module 3: Solution Phase & Scale-Up
Q4: I am seeing DKP during solution phase workup. Is it pH related?
A: Yes. In solution phase, DKP is often driven by basic pH during aqueous workups or deprotection.
-
Diagnosis: If you are deprotecting a methyl/ethyl ester dipeptide under basic conditions (e.g., saponification), the free amine generated can instantly cyclize.
-
Remediation:
-
Maintain acidic or neutral pH whenever the amine is free.
-
If conducting aminolysis to form an amide, use a large excess of the amine nucleophile to outcompete the intramolecular cyclization.
-
Module 4: Comparative Data & Protocols
Risk Assessment by Amino Acid & Resin
| C-Terminal AA | Penultimate AA | Resin Type | DKP Risk Level | Recommended Action |
| Proline | Any (esp. Pro, Gly) | Wang / Merrifield | Extreme | Switch to 2-CTC; Use Pseudoprolines. |
| Glycine | Proline | Wang | High | Switch to 2-CTC. |
| N-Methyl AA | Any | Wang | High | Switch to 2-CTC; Short deprotection. |
| Ala/Val/Leu | Any | Wang | Moderate | Standard protocols; Ensure fast coupling. |
| Any | Any | 2-Chlorotrityl | Negligible | Standard protocols apply. |
Protocol: 2-CTC Resin Loading for DKP Prevention
Standard loading of 2-CTC resin is the primary defense against DKP.
-
Swell Resin: Place 2-CTC resin in dry DCM for 20 min.
-
Prepare AA: Dissolve Fmoc-AA-OH (1.0 eq relative to desired loading) in dry DCM. Add DIEA (4.0 eq).
-
Loading: Add solution to resin. Agitate for 1-2 hours.
-
Capping (Crucial): Add MeOH (1 mL per gram resin) to the reaction mix and agitate for 15 min. This caps unreacted chloride sites, preventing future side reactions.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
-
Validate: Determine loading via UV absorbance of the fluorene group (piperidine adduct) to ensure the first residue is attached.
Module 5: Mechanism of Action (Visual)
Understanding the enemy is key to defeating it. The diagram below illustrates the exact atomic mechanism you are trying to prevent.
Figure 2: Mechanistic pathway of DKP formation. The green node indicates where 2-CTC resin interrupts the process.
References
-
Vertex AI Search Result 1.1: Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. MDPI. (2023). Link
-
Vertex AI Search Result 1.2: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. (2022). Link
-
Vertex AI Search Result 1.6: Pseudoproline. Wikipedia/Literature Review. Link
-
Vertex AI Search Result 1.11: Use of the Hmb backbone-protecting group in the synthesis of difficult sequences. PubMed. Link
Sources
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Removing benzyl ester protecting groups without side reactions
Technical Support Center: Benzyl Ester Deprotection Current Status: operational 🟢 Ticket Queue: [Processing...]
Welcome to the Benzyl Ester Deprotection Support Center
Agent: Dr. Alistair Vance, Senior Application Scientist Subject: Advanced Troubleshooting for Benzyl Ester Cleavage
You are likely here because the "standard" protocol (H₂ + Pd/C) failed you—either it stripped a halogen, racemized a stereocenter, or simply refused to proceed. Benzyl esters are deceptively simple; while they are designed to be robust, their removal often requires navigating a minefield of side reactions.
This guide ignores the textbook basics and focuses on rescue protocols for complex substrates.
Module 1: The "Halogen Retention" Protocol
Issue: Ticket #402 – "I lost my Chlorine atom during hydrogenolysis."
Diagnosis: Standard Palladium on Carbon (Pd/C) is aggressive. It performs oxidative addition into Carbon-Halogen bonds (C-Cl, C-Br, C-I) faster than or competitive with benzyl ester hydrogenolysis.
The Fix: Poison the Catalyst To retain halogens, you must attenuate the activity of the Pd catalyst. The most robust method involves using an amine poison, specifically ethylenediamine, which blocks the active sites responsible for halogen oxidative addition without stopping the hydrogenolysis of the benzyl ester.
Protocol: Chemoselective Hydrogenolysis (Sajiki Method)
| Reagent | Equivalents/Conc.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | 1.0 equiv | Benzyl ester w/ halogen |
| Pd/C (10%) | 5-10 wt% | Catalyst |
| Ethylenediamine | 1.0 - 2.0 equiv (vs Pd) | Critical: Catalyst Poison |
| Solvent | MeOH or THF | Medium |
| H₂ Source | 1 atm (Balloon) | Reductant |
Step-by-Step:
-
Dissolve substrate in MeOH (0.1 M).
-
Add 10% Pd/C (10% by weight of substrate).[3]
-
Crucial Step: Add Ethylenediamine (1 equiv relative to the Palladium metal, not the substrate).
-
Note: If using 100 mg of 10% Pd/C, you have ~0.1 mmol of Pd. Add ~0.1 mmol of ethylenediamine.
-
-
Stir for 15 minutes before introducing Hydrogen. This allows the amine to coordinate to the highly active sites (kinks/steps) on the Pd surface.
-
Purge with H₂ balloon and stir at RT.
-
Monitoring: Reaction is usually slower than unpoisoned Pd/C. Expect 2–6 hours.
Why this works: The amine binds to the electron-deficient sites of the Pd cluster. These sites are necessary for the difficult oxidative addition into the Ar-Cl bond but are not required for the easier hydrogenolysis of the benzylic C-O bond.
Module 2: The "Anti-Racemization" Protocol
Issue: Ticket #899 – "My chiral center alpha to the ester scrambled."
Diagnosis: If you used base hydrolysis (LiOH/NaOH), the hydroxide ion acted as a base, removing the acidic proton at the alpha-position (enolization) before attacking the carbonyl. If you used Hydrogenolysis, the catalyst might have been too active, or the local pH on the catalyst surface promoted isomerization.
The Fix: Perhydrolysis (LiOH + H₂O₂) Switching the nucleophile from Hydroxide (HO⁻) to Hydroperoxide (HOO⁻).
Protocol: Low-Temperature Perhydrolysis
| Parameter | Specification |
| Reagents | LiOH (2 equiv), H₂O₂ (30% aq, 4 equiv) |
| Solvent | THF:H₂O (3:1) |
| Temperature | 0°C to +4°C |
Step-by-Step:
-
Dissolve substrate in THF/H₂O at 0°C.
-
Add H₂O₂ first, followed by LiOH.
-
Mechanism Check: The pKa of H₂O₂ is ~11.6, while H₂O is ~15.7. In this mixture, the equilibrium favors the formation of HOO⁻.
-
The Trick: HOO⁻ is more nucleophilic (alpha-effect) but less basic than HO⁻. It attacks the carbonyl faster than HO⁻ removes the alpha-proton.
-
Quench with Na₂SO₃ (saturated aq) to destroy excess peroxide before acidic workup.
Module 3: The "Orthogonality" Protocol
Issue: Ticket #550 – "I need to cleave a Benzyl Ester but keep a Benzyl Ether intact."
Diagnosis: Hydrogenolysis (H₂/Pd) will cleave both benzyl esters and benzyl ethers.[10] You need a Lewis Acid method that discriminates based on the carbonyl oxygen's Lewis basicity.
The Fix: Anhydrous Tin(IV) Chloride (SnCl₄) SnCl₄ coordinates preferentially to the ester carbonyl, activating the benzylic C-O bond for cleavage, while leaving the ether oxygen (which is less Lewis basic in this context) alone.
Protocol: Selective Lewis Acid Cleavage[11]
| Reagent | Conditions |
| SnCl₄ | 2.0 - 3.0 equiv (1M in DCM) |
| Solvent | Dry DCM (Dichloromethane) |
| Temp | Room Temperature (or reflux for sluggish substrates) |
Step-by-Step:
-
Dry Conditions: Flame-dry glassware. Moisture kills this reaction (hydrolyzes SnCl₄ to HCl, which kills selectivity).
-
Dissolve substrate in DCM.
-
Add SnCl₄ dropwise. The solution often turns yellow/orange.
-
Monitor by TLC.[1][2] The benzyl group is cleaved as benzyl chloride (volatile/removable).
-
Workup: Pour into ice water. Extract with DCM. Wash with tartrate solution (to chelate Sn salts) if emulsion occurs.
Visual Troubleshooting Workflows
Figure 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal deprotection strategy based on substrate sensitivity.
Figure 2: Troubleshooting "Stalled" Hydrogenolysis
Caption: Diagnostic loop for reactions that fail to reach completion.
Quick Reference: Compatibility Matrix
| Functional Group | H₂/Pd/C (Std) | H₂/Pd/C (Ethylenediamine) | LiOH/H₂O₂ | SnCl₄ |
| Alkene (C=C) | ❌ (Reduces) | ❌ (Reduces) | ✅ | ✅ |
| Alkyne | ❌ (Reduces) | ❌ (Reduces) | ✅ | ✅ |
| Halogen (Ar-Cl) | ❌ (Cleaves) | ✅ (Safe) | ✅ | ✅ |
| Benzyl Ether | ❌ (Cleaves) | ❌ (Cleaves) | ✅ | ✅ (Safe) |
| Fmoc / Cbz | ❌ (Cleaves Cbz) | ❌ (Cleaves Cbz) | ⚠️ (Fmoc labile) | ✅ |
| Sulfur (Thiol/Thioether) | ❌ (Poisons) | ❌ (Poisons) | ⚠️ (Oxidizes) | ✅ |
References
-
Sajiki, H. , et al. (2006). Chemoselective Hydrogenolysis of Benzyl Esters in the Presence of Halogens. Journal of Catalysis .
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience .
-
Evans, D. A. , et al. (1987). Perhydrolysis of Imides and Esters: Chiral Auxiliary Removal. Tetrahedron Letters .
-
Bartoli, G. , et al. (2003). Highly Efficient Deprotection of Benzyl Esters using SnCl4. Journal of Organic Chemistry .
-
Anwer, M. K., & Spatola, A. F. (1980). Transfer Hydrogenation: An Alternative to High Pressure Hydrogenation. Synthesis .
Sources
- 1. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
Overcoming steric hindrance in D-amino acid coupling
Advanced Peptide Synthesis Support Center Topic: Overcoming Steric Hindrance in D-Amino Acid Coupling Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The "Steric Zipper" Challenge
Welcome to the technical support hub. You are likely here because your synthesis has stalled, or your LC-MS shows a deletion sequence where a D-amino acid should be.
While D-amino acids are chemically identical to their L-counterparts in terms of reactivity, they introduce unique challenges in Solid Phase Peptide Synthesis (SPPS). They are often employed to induce
This guide moves beyond "add more reagent" and focuses on the kinetic and thermodynamic manipulation of the coupling environment.
Module 1: Reagent Selection (The "Hardware")
The choice of coupling reagent is your primary lever for overcoming the energy barrier imposed by steric hindrance.
Comparative Efficiency of Coupling Reagents
| Reagent Class | Reagent | Steric Power | Racemization Risk | Stability | Best Use Case |
| Gold Standard | HATU | High | Moderate | High | Severe steric hindrance (e.g., D-Val to Pro). The 7-azabenzotriazole moiety provides anchimeric assistance. |
| Modern/Green | COMU | High | Low | Low in DMF | Safer alternative to HATU. Critical: Must be used immediately after dissolving; unstable in DMF [1]. |
| Standard | HBTU/HCTU | Moderate | Moderate | High | Routine couplings. Often insufficient for bulky D-amino acids. |
| Base-Sensitive | DIC/Oxyma | High | Lowest | High | Best for preventing racemization in Cys/His couplings while maintaining high reactivity [2]. |
Technical Insight: The HATU Mechanism
HATU is superior because the pyridine nitrogen in the leaving group (HOAt) hydrogen bonds with the incoming amine, effectively "pulling" it towards the activated carbonyl. This is the "anchimeric assistance" that HBTU (which lacks the pyridine nitrogen) cannot provide.
Module 2: The Kinetic Environment (Microwave & Solvents)
Steric hindrance is an activation energy problem. We overcome it by increasing system energy (Heat/Microwave) or disrupting the aggregation (Solvents).
Visualization: Decision Logic for Hindered Couplings
Caption: Decision matrix for selecting thermal parameters and structural breakers based on sequence risks.
Protocol: Microwave-Assisted Coupling for D-Amino Acids
Warning: While microwave irradiation accelerates coupling, it also accelerates racemization (conversion of D back to L).
-
Standard Bulky Coupling (D-Val, D-Ile, D-Leu):
-
Temp: 75°C
-
Time: 5 minutes
-
Power: 30W (maintain constant temp, do not overshoot).
-
Base: TMP (2,4,6-Collidine) . Why? Collidine is a weaker base than DIPEA and sterically hindered, significantly reducing the abstraction of the
-proton that leads to racemization [3].
-
-
Racemization-Prone Coupling (D-Cys, D-His):
-
Temp: 50°C (Strict Limit) [4].
-
Time: 10 minutes.
-
Reagent: DIC/Oxyma Pure. Why? The acidic nature of Oxyma suppresses base-catalyzed racemization better than HOBt/HOAt environments.
-
Module 3: Troubleshooting & FAQs
Q1: I see a "Deletion Sequence" (Target Mass - Residue Mass) despite using HATU. What now? Diagnosis: The resin site is likely inaccessible due to aggregation (beta-sheet formation), or the N-terminus is buried. Solution:
-
The "Magic Mixture" Wash: Before coupling, wash the resin with 0.1 M LiCl in DMF or use NMP instead of DMF. These are chaotropic agents that disrupt hydrogen bonding networks.
-
Double Coupling with Cap:
Q2: My D-amino acid coupled, but the product is a mix of diastereomers (Racemization).
Diagnosis: High temperature or strong base caused the loss of chirality at the
-
Switch Base: Replace DIPEA with Collidine (TMP) or N-methylmorpholine (NMM) .
-
Lower Temperature: Do not exceed 50°C.
-
Use Acidic Additives: Add 1 equivalent of Oxyma Pure to the coupling mixture. It acts as a scavenger for the basic species that attack the
-proton.
Q3: How do I couple to an N-methyl D-amino acid? Diagnosis: This is the "Ultimate Boss" of steric hindrance. You have steric bulk plus no amide hydrogen to assist in hydrogen bonding. Solution:
-
Reagent: Use HATU or PyBroP . Carbodiimides (DIC) are generally too weak.
-
Protocol: Perform double coupling automatically.
-
Endpoint: Use the Chloranil Test (for secondary amines), not the Kaiser Test (for primary amines). The Kaiser test will give a false negative (no color) even if the coupling failed.
Q4: Can I use Pseudoprolines with D-amino acids? Answer: Yes, but they must be strategically placed. If your D-amino acid is followed by Ser, Thr, or Cys, use a Pseudoproline Dipeptide (e.g., Fmoc-D-Val-Ser(PsiMe,Mepro)-OH). This locks the Ser/Thr into a "kinked" oxazolidine ring, preventing the formation of beta-sheets that cause aggregation [5].[6] This is the most effective chemical method to "break" the steric zipper.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry - A European Journal.
-
CEM Corporation. (2013).[7] Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology.
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
-
Wöhr, T., & Mutter, M. (1995).[8] Pseudo-prolines: powerful tools in peptide synthesis and drug design. Journal of the American Chemical Society.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. digital.csic.es [digital.csic.es]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to Establishing HPLC Retention Time Standards for Boc-Ala-D-Glu-OBzl
For researchers and professionals in drug development and peptide chemistry, the accurate characterization of synthetic intermediates is paramount. The protected dipeptide, N-tert-butyloxycarbonyl-L-alanyl-D-glutamic acid γ-benzyl ester (Boc-Ala-D-Glu-OBzl), is a crucial building block in the synthesis of more complex peptides. Establishing a reliable High-Performance Liquid Chromatography (HPLC) retention time standard for this compound is essential for monitoring reaction progress, assessing purity, and ensuring batch-to-batch consistency.
This guide provides a comprehensive comparison of methodologies for determining and standardizing the HPLC retention time of Boc-Ala-D-Glu-OBzl. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in peptide analysis.
The Physicochemical Landscape of Boc-Ala-D-Glu-OBzl and its Impact on HPLC Retention
The retention behavior of Boc-Ala-D-Glu-OBzl in reversed-phase HPLC is primarily governed by its hydrophobicity.[] The presence of the tert-butyloxycarbonyl (Boc) and benzyl (OBzl) protecting groups significantly increases the nonpolar character of the molecule compared to its unprotected dipeptide counterpart.[2][3] The Boc group, in particular, is known to substantially increase the hydrophobicity of amino acids.[2]
The overall hydrophobicity of Boc-Ala-D-Glu-OBzl dictates that it will be well-retained on common reversed-phase stationary phases like C18 and C8. The elution of this dipeptide will, therefore, require a mobile phase with a significant proportion of organic solvent.
Comparative Analysis of HPLC Methodologies
The selection of HPLC parameters is critical for achieving a robust and reproducible retention time for Boc-Ala-D-Glu-OBzl. Below, we compare common stationary and mobile phase choices, providing a rationale for our recommended approach.
| Parameter | Recommended Method | Alternative Method | Rationale for Recommendation |
| Stationary Phase | C18 (5 µm, 100 Å) | C8 (5 µm, 100 Å) | The higher carbon load of C18 provides greater hydrophobicity, leading to stronger retention and potentially better resolution of impurities from the main peak. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid (FA) in Water | TFA is an excellent ion-pairing agent that sharpens peptide peaks and improves resolution.[4] While FA is more MS-friendly, TFA generally provides superior chromatography for UV-based analysis. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | 0.1% Trifluoroacetic Acid (TFA) in Methanol (MeOH) | Acetonitrile has a lower viscosity than methanol, allowing for higher flow rates and faster analysis times. It also often provides better peak shapes for peptides.[4] |
| Gradient | 20-80% B over 20 minutes | 30-70% B over 15 minutes | A broader gradient ensures the elution of any potential impurities with differing hydrophobicities. The longer gradient time allows for better separation. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A flow rate of 1.0 mL/min is standard for analytical HPLC and provides a good balance between analysis time and column efficiency. |
| Detection | 214 nm | 254 nm | The peptide bond absorbs strongly at 214 nm, providing high sensitivity for peptide detection. The benzyl group also allows for detection at 254 nm, which can be used as a secondary wavelength for peak verification. |
Experimental Workflow for Establishing a Retention Time Standard
The following diagram illustrates the workflow for establishing a reliable retention time for Boc-Ala-D-Glu-OBzl in your laboratory.
Caption: Workflow for establishing an in-house HPLC retention time standard for Boc-Ala-D-Glu-OBzl.
Detailed Experimental Protocol
This protocol outlines the steps for determining the retention time of Boc-Ala-D-Glu-OBzl using the recommended HPLC conditions.
Materials:
-
Boc-Ala-D-Glu-OBzl standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of Boc-Ala-D-Glu-OBzl standard.
-
Dissolve the standard in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a working concentration of 0.1 mg/mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC grade water (0.1% v/v).
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC grade acetonitrile (0.1% v/v).
-
Degas both mobile phases prior to use.
-
-
HPLC System Setup and Analysis:
-
Install the C18 column and set the column oven temperature to 25 °C.
-
Set the detector wavelength to 214 nm.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with 20% Mobile Phase B for at least 15 minutes.
-
Set the following gradient program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Inject 10 µL of the 0.1 mg/mL standard solution.
-
Repeat the injection at least three times to ensure reproducibility.
-
-
Data Analysis:
-
Record the retention time of the major peak in each chromatogram.
-
Calculate the mean retention time and the relative standard deviation (RSD). A reproducible system should have an RSD of less than 2%.
-
The calculated mean retention time can now serve as your internal standard for future analyses.
-
The Critical Role of Chirality
It is important to note that the presence of D-glutamic acid in the dipeptide introduces a chiral center. Standard reversed-phase HPLC columns, such as C18, will not separate the Boc-Ala-D-Glu-OBzl diastereomer from its Boc-Ala-L-Glu-OBzl counterpart. If the stereochemical purity is a concern, a chiral HPLC method would be required.[5][6] This typically involves the use of a chiral stationary phase (CSP).[7] However, for routine purity checks and reaction monitoring where the stereochemistry of the starting materials is known, a standard reversed-phase method is sufficient.
Trustworthiness Through System Suitability
To ensure the validity of your retention time standard, it is crucial to perform system suitability tests. This involves injecting a well-characterized standard and verifying that the system meets predefined criteria for parameters such as:
-
Tailing factor: Should be between 0.9 and 1.2 for a symmetrical peak.
-
Theoretical plates: A measure of column efficiency.
-
Reproducibility of retention time: As mentioned, the RSD of replicate injections should be less than 2%.
By consistently monitoring these parameters, you can be confident that your HPLC system is performing correctly and that the observed retention time for Boc-Ala-D-Glu-OBzl is accurate and reliable.
Conclusion
Establishing a robust and reproducible HPLC retention time standard for Boc-Ala-D-Glu-OBzl is a critical step in ensuring the quality and consistency of peptide synthesis. While a universal standard may not be readily available, this guide provides a comprehensive framework for developing a reliable in-house standard. By understanding the physicochemical properties of the molecule, making informed choices about HPLC parameters, and adhering to a well-defined experimental protocol, researchers can confidently use retention time as a key analytical parameter in their drug development and research endeavors.
References
-
Al-Ameed, T., A.S. Al-Fhahem, and D.R. Williams. 2023. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules 28(16):6139. [Link]
-
Mant, C.T., et al. 2007. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A 1157(1-2):112-123. [Link]
-
Hassan, M., et al. 2018. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Journal of Chromatographic Science 56(8):726-733. [Link]
-
Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. [Link]
-
Chromatography Today. 2016. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Sources
Comparing Boc vs Fmoc protection for Ala-D-Glu synthesis
Topic: Comparing Boc vs Fmoc Protection for Ala-D-Glu Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, Drug Development Professionals
Executive Analysis: The Strategic Choice for Ala-D-Glu
In the synthesis of the dipeptide L-Ala-D-Glu (a core pharmacophore in immunomodulators like Muramyl Dipeptide derivatives), the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is rarely about "feasibility"—both will work. The decision rests on scalability, safety infrastructure, and impurity profiles.
The Verdict: For 95% of modern drug development applications, Fmoc/tBu chemistry is the superior choice due to milder cleavage conditions and the elimination of hydrofluoric acid (HF). However, Boc/Bzl chemistry remains relevant for specific scale-up scenarios where solubility of the D-isomer intermediate is problematic or when base-sensitive side reactions (like aspartimide-like cyclization of Glu) are observed, though rare in this short sequence.
Mechanistic Basis & Critical Parameter Analysis
To understand the divergence in protocol, we must analyze the orthogonality and specific risks associated with the D-Glutamic Acid residue.
1.1 The Orthogonality Principle
-
Fmoc Strategy: Relies on a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protection (OtBu). This "mild/mild" approach allows for continuous flow automation.
-
Boc Strategy: Relies on an acid-labile N-terminal group (Boc) and HF-labile side-chain protection (OBzl). This "graduated acid" approach is robust but hazardous.
1.2 The D-Glu Challenge: Racemization & Loading
The synthesis of Ala-D-Glu presents a specific stereochemical risk. D-amino acids are prone to racemization (converting back to L) during the activation and coupling steps, particularly if the D-Glu is the C-terminal residue attached to the resin.
-
Risk Factor: Anchoring D-Glu to a standard Wang resin requires carboxyl activation, which proceeds via an oxazolone intermediate susceptible to epimerization.
-
Expert Solution: Use 2-Chlorotrityl Chloride (2-CTC) resin for Fmoc synthesis. The steric bulk of the trityl linker prevents racemization during loading, a critical "Expertise" nuance often missed in standard protocols.
1.3 Side Reaction: Pyroglutamate Formation
N-terminal Glutamic acid (or Glutamine) can cyclize to form pyroglutamate (pGlu), terminating the chain.
-
Fmoc Risk: Slow Fmoc removal or prolonged storage of the Fmoc-D-Glu-resin can promote this.
-
Boc Risk: Acid-catalyzed cyclization is possible but generally slower than the base-catalyzed variant seen in Fmoc.
Experimental Workflows & Protocols
The following protocols describe the synthesis of H-L-Ala-D-Glu-OH (free acid).
2.1 Workflow Visualization
Figure 1: Comparative workflow for Ala-D-Glu synthesis showing resin selection and reagent orthogonality.
2.2 Detailed Protocol: Fmoc/tBu Synthesis (The "Gold Standard")
Objective: Synthesis of H-L-Ala-D-Glu-OH with >98% chiral purity.
Materials:
-
Resin: 2-Chlorotrityl Chloride (Loading: 0.6–0.8 mmol/g).
-
Amino Acids: Fmoc-D-Glu(OtBu)-OH, Fmoc-L-Ala-OH.
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.
Step-by-Step:
-
Resin Loading (Critical Step):
-
Swell 1g of 2-CTC resin in dry DCM (Dichloromethane) for 20 min.
-
Dissolve 2 eq. Fmoc-D-Glu(OtBu)-OH and 4 eq. DIPEA in DCM. Add to resin.[1][2][3][][5]
-
Agitate for 2 hours. Note: Do not use carboxyl activators (HBTU/HATU) here; base-assisted nucleophilic displacement prevents racemization.
-
Capping: Add MeOH (1 mL/g resin) to quench unreacted chlorides (15 min). Wash 3x DCM, 3x DMF.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash 5x DMF. Check: UV monitoring of dibenzofulvene adduct.
-
-
Coupling L-Ala:
-
Final Cleavage:
-
Remove N-terminal Fmoc (Step 2).
-
Wash resin thoroughly with DCM.
-
Add Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) . Shake for 2 hours.
-
Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.
-
2.3 Detailed Protocol: Boc/Bzl Synthesis (The "Hard" Alternative)
Objective: Synthesis when Fmoc solubility is limiting (rare for dipeptides).
Materials:
-
Resin: Merrifield (Chloromethyl polystyrene).
-
Amino Acids: Boc-D-Glu(OBzl)-OH, Boc-L-Ala-OH.
Step-by-Step:
-
Resin Loading (Cesium Salt Method):
-
Prepare the Cs salt of Boc-D-Glu(OBzl)-OH (neutralize acid with Cs2CO3 in MeOH, evaporate to dryness).
-
React Cs-salt with Merrifield resin in DMF at 50°C overnight. This avoids racemization better than standard coupling.
-
-
Boc Deprotection:
-
Treat with 50% TFA in DCM (1 x 2 min, 1 x 20 min).
-
Wash 3x DCM, 3x IPA, 3x DCM.
-
Neutralize with 10% TEA/DCM (2 x 5 min).
-
-
Coupling L-Ala:
-
Couple 3 eq. Boc-L-Ala-OH using HBTU/DIEA in DMF.
-
Agitate 1 hour. Perform Kaiser Test.
-
-
HF Cleavage (High Hazard):
-
Requires Teflon apparatus.
-
Treat dried resin with Anhydrous HF containing 10% anisole (scavenger) at 0°C for 60 min.
-
Evaporate HF under vacuum. Extract peptide with 10% acetic acid. Lyophilize.
-
Performance Data & Troubleshooting
3.1 Quantitative Comparison
| Parameter | Fmoc/tBu System | Boc/Bzl System | Implications |
| Crude Yield | 85–95% | 80–90% | Comparable for short sequences. |
| D-Glu Racemization | < 0.5% (with 2-CTC resin) | 1–3% (depends on loading) | Fmoc is safer for chiral integrity. |
| Impurity Profile | Dibenzofulvene adducts | Benzyl cations (polymerizes) | Fmoc impurities are easier to remove via ether precipitation. |
| Safety Profile | High (Corrosive/Irritant) | Critical (Fatal/Bone damage) | HF use requires specialized medical safety protocols. |
3.2 Self-Validating the Synthesis
To ensure scientific integrity, the following analytical checks are mandatory:
-
Chiral HPLC/GC-MS:
-
You must verify the absence of the L-Ala-L-Glu diastereomer.
-
Method: Hydrolyze a small sample (6N HCl, 110°C, 24h) and derivatize with Marfey’s Reagent (FDAA). Compare against L-Ala and D-Glu standards.
-
-
Mass Spectrometry:
-
Check for +18 Da (hydrolysis/failure to couple) and -18 Da (Pyroglutamate formation).
-
If -18 Da is observed: Reduce base exposure time during Fmoc removal or add 0.1M HOBt to the piperidine solution (suppresses base-catalyzed side reactions).
-
3.3 Mechanism of Racemization (Graphviz)
Figure 2: Oxazolone-mediated racemization pathway. This risk is highest during C-terminal loading if carboxyl activation is used instead of nucleophilic displacement.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][][6][7][8][9][][11] Chemical Reviews. [Link]
-
Mäde, V., et al. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry. [Link]
-
Steinauer, R., et al. (1989). "Racemization of the C-terminal amino acid during loading." International Journal of Peptide and Protein Research. [Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
- 9. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validating chirality and optical rotation of Boc-Ala-D-Glu-OBzl
Title: Validating the Stereochemical Purity of Boc-Ala-D-Glu-OBzl: A Multi-Modal Comparison Guide
Executive Summary
Boc-Ala-D-Glu-OBzl (N-tert-butoxycarbonyl-L-alanyl-D-glutamic acid
The presence of diastereomeric impurities (L-L, D-D, or D-L) can lead to inactive or toxic byproducts. This guide compares the three industry-standard methods for validating its chirality: Optical Rotation (Polarimetry) , Chiral HPLC , and Marfey’s Analysis . While Polarimetry provides a rapid identity check, this guide argues that it is insufficient for purity validation, necessitating the use of Chiral HPLC or Marfey's method for regulatory compliance (ICH Q6A).
Part 1: The Stereochemical Challenge
The synthesis of Boc-Ala-D-Glu-OBzl involves coupling Boc-L-Alanine with D-Glutamic acid
Target Molecule:
-
Configuration: (S, R) — L-Alanine at N-term, D-Glutamic Acid at C-term.
Potential Impurities:
-
L-L (Epimer at C-term): Caused by racemization of D-Glu or impure starting material.
-
D-D (Enantiomer): Caused by using D-Ala and L-Glu (wrong starting materials).
-
D-L (Epimer at N-term): Caused by racemization of L-Ala during activation.
Standard C18 (Reverse Phase) HPLC often fails to separate these diastereomers effectively due to their identical hydrophobicity. Specialized validation is required.
Figure 1: The Diastereomeric Landscape showing the target molecule and potential chiral impurities arising from synthesis.
Part 2: Optical Rotation (The Baseline)
Role: Rapid Identity Testing. Status: Necessary but Insufficient.
Optical Rotation (OR) measures the rotation of plane-polarized light by the bulk sample. While standard for Certificates of Analysis (CoA), it lacks the resolution to detect small amounts of diastereomeric impurities (e.g., 1-2% L-L isomer) due to the "Horeau Effect" where impurities may have non-linear rotational contributions.
Experimental Protocol: Polarimetry
-
Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or Anton Paar MCP).
-
Wavelength: Sodium D-line (589 nm).
-
Solvent System: Glacial Acetic Acid or Methanol (Must match reference).
-
Note: Boc-L-Ala derivatives are typically negative in rotation; D-Glu derivatives are typically positive. The net rotation is the sum of these vectors.
-
-
Concentration: 1.0% (w/v) (
). -
Temperature:
. -
Calculation:
Where is observed rotation, is path length (dm), and is concentration (g/100mL).
Validation Criteria:
-
Value must fall within
of the reference standard (typically established via an enantiomerically pure reference batch).
Part 3: Chiral HPLC (The Gold Standard)
Role: Quantitative Purity Assessment. Status: Recommended for Release Testing.
Direct analysis of the protected dipeptide requires a column capable of interacting with the carbamate (Boc) and ester (OBzl) groups. Polysaccharide-based stationary phases are superior here.
Experimental Protocol: Normal Phase Chiral HPLC
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Why: These columns form hydrogen bonds with the Boc-amide and the peptide bond, creating distinct "pockets" that discriminate between L-D and L-L shapes.
-
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Additives: 0.1% TFA (Trifluoroacetic acid) to suppress ionization of any free acid and sharpen peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond) and 254 nm (benzyl ester).
-
Sample Prep: Dissolve 1 mg/mL in Isopropanol.
Expected Result:
-
The diastereomers (L-L and L-D) usually separate with a resolution (
) > 1.5. -
Enantiomers (D-L vs L-D) separate with
.
Part 4: Marfey’s Analysis (The Absolute Proof)
Role: Structural Confirmation & Trace Impurity Analysis. Status: "Nuclear Option" for Validation/R&D.
When chiral HPLC columns fail to separate complex dipeptides, or when absolute configuration of each amino acid must be proven (e.g., for FDA submission), Marfey’s method is used. It involves hydrolyzing the peptide and derivatizing the free amino acids with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
Experimental Protocol: Marfey's Method
-
Hydrolysis:
-
Dissolve 1 mg peptide in 6N HCl.
-
Heat at
for 24 hours (sealed tube). -
Dry under nitrogen.
-
-
Derivatization:
-
Resuspend residue in 50
L water. -
Add 100
L 1% FDAA (Marfey's Reagent) in acetone. -
Add 20
L 1M NaHCO . -
Incubate at
for 1 hour. -
Quench with 20
L 1M HCl.
-
-
Analysis (Standard C18 HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 10% B to 50% B over 40 mins.
-
Mechanism: The L-FDAA reagent reacts with L-Ala and D-Glu to form diastereomers (L-L and L-D) which have different hydrophobicity and separate easily on standard C18 columns.
-
Figure 2: Recommended workflow for batch release. Marfey's analysis is reserved for initial method validation or troubleshooting.
Part 5: Comparative Analysis Guide
The following table summarizes the performance of each method for Boc-Ala-D-Glu-OBzl.
| Feature | Optical Rotation | Chiral HPLC (Direct) | Marfey’s Analysis |
| Primary Use | Quick Identity Check (CoA) | Quantitative Purity (Release) | Absolute Configuration (R&D) |
| Specificity | Low (Bulk property) | High (Separates isomers) | Very High (ID's specific AA) |
| Limit of Detection | ~1-2% Impurity | < 0.1% Impurity | < 0.05% Impurity |
| Sample State | Non-Destructive | Non-Destructive | Destructive (Hydrolysis) |
| Throughput | High (5 mins) | Medium (20-40 mins) | Low (24+ hours) |
| Cost | Low | High (Columns: ~$1000+) | Medium (Reagents) |
| Recommendation | Mandatory | Highly Recommended | Validation Only |
Conclusion
For routine quality control of Boc-Ala-D-Glu-OBzl , reliance on Optical Rotation alone is a regulatory risk. The specific rotation (
Final Recommendation: Implement a Chiralpak AD-H or OD-H normal phase HPLC method for lot release to ensure diastereomeric purity exceeds 99.5%. Use Marfey's method once during process validation to prove that the hydrolysis and coupling conditions do not induce racemization.
References
-
Sigma-Aldrich. Boc-Ala-OH Product Specification and Optical Rotation.[5] Retrieved from
-
FDA (U.S. Food and Drug Administration). Guidance for Industry: Development of New Stereoisomeric Drugs. (1992). Retrieved from
-
Bhushan, R., & Brückner, H. Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids (2004).[6] (Methodology reference).
-
Phenomenex. Chiral HPLC Separations Guide: Polysaccharide Columns. Retrieved from
-
ICH (International Council for Harmonisation). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. iptek.its.ac.id [iptek.its.ac.id]
- 3. calpaclab.com [calpaclab.com]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Boc-Ala-D-Glu-OBzl
Executive Summary & Immediate Directives
Boc-Ala-D-Glu-OBzl is a fully protected dipeptide intermediate used in solid-phase and solution-phase peptide synthesis.[1][2][3] While the peptide backbone is biologically benign, the protecting groups (Boc and Benzyl ester) and the solvents used in its processing dictate its disposal classification.[1]
Critical Safety Alert: The Boc (tert-butyloxycarbonyl) group is acid-labile.[1] NEVER dispose of this material (solid or solution) into a waste container containing strong acids (e.g., TFA, HCl) without prior neutralization. Acid contact triggers rapid off-gassing of isobutylene and CO₂, which can pressurize and rupture closed waste vessels.
Operational Snapshot
| Parameter | Directive |
| Waste Classification | Hazardous Chemical Waste (Non-regulated solid unless solvated) |
| EPA/RCRA Status | Not P- or U-listed; classify by characteristic (Ignitability if wet) |
| Primary Hazard | Gas Evolution (if mixed with acid); Organic Solvent Contamination |
| Disposal Method | High-Temperature Incineration (Preferred) |
| Storage | Cool, dry place; segregated from oxidizers and strong acids |
Technical Profile & Chemical Logic
To ensure safe handling, one must understand the chemical reactivity inherent in the protecting groups. This is not just "dust"; it is a latent chemical reactor.
Chemical Structure Analysis[1]
-
N-Terminus: tert-Butyloxycarbonyl (Boc).[1][4][5] Risk: Acid sensitivity. Upon contact with acid (
), it decomposes to Isobutylene ( ) + CO₂ ( ) + Amine salt. -
C-Terminus: Benzyl Ester (OBzl).[1] Risk: Hydrolysis. Stable to mild acid/base but cleaves under strong acidic/hydrogenolysis conditions.
-
Core: L-Alanine / D-Glutamic Acid.[1][2] Risk: Low.[6] Biologically metabolizable if deprotected.
Physical Properties Table
| Property | Value / Description | Operational Implication |
| Appearance | White to off-white powder | Treat as nuisance dust; use particulate mask (N95).[1][2][3] |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO) | Insoluble in water; do not attempt drain disposal.[2][3] |
| Molecular Weight | ~408.45 g/mol (Estimate) | Heavy organic load for incineration.[2][3] |
| Stability | Hygroscopic; Acid-sensitive | Keep containers tightly sealed; check waste pH.[2][3] |
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use this protocol for expired shelf-product or synthesis failures in solid form.[1][2][3]
-
Segregation: Ensure the material is separated from sharps and biohazardous waste.
-
Primary Containment: Transfer the powder into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the primary container inside the laboratory's solid waste drum (usually blue or black barrel).[1]
-
Validation Step: Verify that the solid waste drum does not contain loose open beakers of acid or liquid waste that could spill onto the powder.[1]
Protocol B: Solution Waste Disposal (Reaction Mixtures)
Use this protocol for mother liquors or dissolved waste.[1] The solvent dictates the waste stream.[1]
The "Solvent Rule": The hazardous nature of the solvent (DCM, DMF, Ethyl Acetate) supersedes the toxicity of the peptide.[1]
-
Characterize the Solvent:
-
Halogenated: (e.g., Dichloromethane/DCM).
-
Non-Halogenated: (e.g., DMF, Methanol, Ethyl Acetate).
-
-
The "Acid Check" (Crucial Self-Validating Step):
-
Before pouring into the waste carboy, dip a pH strip into your solution.
-
If Acidic (pH < 4): Neutralize with saturated Sodium Bicarbonate (
) or Triethylamine ( ) until pH 7. -
Reasoning: Prevents the "Boc-Bomb" effect (pressure explosion) inside the waste container.[1]
-
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Log: Record the volume and constituents on the waste tag.
Visual Workflows
Logic Diagram: Waste Stream Decision Tree
This decision matrix ensures compliance with RCRA regulations regarding solvent segregation and safety regarding gas evolution.
Caption: Decision tree for segregating peptide waste. Note the critical pH check steps to prevent Boc-group off-gassing in sealed containers.
Logic Diagram: Spill Response Protocol
Immediate actions to take in the event of a laboratory spill.
Caption: Standard Operating Procedure (SOP) for containing and cleaning Boc-Ala-D-Glu-OBzl spills.
Regulatory & Compliance Framework
US EPA (RCRA) Considerations
Under the Resource Conservation and Recovery Act (RCRA), this material is classified as follows:
-
Listing: Not specifically listed on the P-list (acutely hazardous) or U-list (toxic).[1]
-
Characteristic Waste:
-
If dissolved in a flammable solvent (Flash point < 60°C), it carries waste code D001 (Ignitable).
-
If dissolved in a halogenated solvent (e.g., DCM), it may carry F-codes (e.g., F002 ) depending on the source.
-
-
Generator Responsibility: The "Cradle-to-Grave" liability applies.[1] You must ensure the waste is incinerated at a permitted facility.[1]
Field Insight: The "Unknown" Danger
Peptide intermediates are often labeled simply as "Organic Waste." However, if a user accidentally mixes a Boc-protected peptide with a TFA cleavage cocktail waste stream, the resulting gas evolution can shatter glass bottles. Always segregate protected peptides from strong acid waste streams. [1][3]
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 239-282.[1] [Link][1][3]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[1] [Link][1][3]
Sources
- 1. WO2018044356A1 - In-situ solvent recycling process for solid phase peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: Boc-Ala-D-Glu-OBzl
Executive Summary & Risk Philosophy
Compound: Boc-Ala-D-Glu-OBzl (N-alpha-t-Butyloxycarbonyl-L-alanyl-D-glutamic acid alpha-benzyl ester) Physical State: White to off-white crystalline powder. Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer.
As a Senior Application Scientist, my advice deviates from standard "safety data sheet (SDS) regurgitation." While the solid peptide itself presents moderate contact risks (H315, H319, H335), the real danger lies in the operational context . Protected peptides like Boc-Ala-D-Glu-OBzl are highly lipophilic due to the Boc (N-terminus) and Benzyl (C-terminus) groups. This modification, designed to improve solubility in organic synthesis, also enhances the molecule's ability to permeate the stratum corneum (outer skin layer).
Furthermore, this compound is almost exclusively handled alongside high-performance solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) . Your PPE strategy must therefore defend against the solvent system, not just the solute.
PPE Selection Matrix
The following system is designed to prevent both direct contact and inhalation sensitization.
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Hand Protection | Double-gloving required.Inner: Nitrile (0.11 mm)Outer: Nitrile (Extended Cuff, >0.14 mm) | Standard nitrile degrades rapidly in DCM (breakthrough <5 mins). Double gloving provides a "sacrificial layer" allowing time to doff contaminated gloves before skin contact occurs [1]. |
| Respiratory | Fume Hood (Primary): Face velocity 0.3–0.5 m/s.N95/P100 (Secondary): Only if weighing outside a hood. | Protected peptides are often fluffy, electrostatic powders. They aerosolize easily, creating a sensitization risk. Engineering controls (hoods) are superior to masks [2]. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders that float. Goggles seal the ocular area against both dust and potential solvent splashes during solubilization. |
| Body Defense | Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves | Synthetic fabrics can build static charge, exacerbating powder scattering. Cotton blends reduce static. Disposable sleeves protect wrists at the glove-coat interface. |
Operational Workflow & Safety Logic
The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical transition from solid handling (dust risk) to solution handling (permeation risk).
Caption: Workflow delineating the shift from particulate containment (Weighing) to chemical permeation defense (Solubilization).
Detailed Step-by-Step Protocol
Phase A: Weighing (The Static Hazard)
Protected peptides are notorious for carrying static charge, causing the powder to "jump" off spatulas and adhere to gloves/sleeves.
-
Environment: Weigh inside a chemical fume hood or a powder containment balance enclosure.
-
Static Neutralization: Use an anti-static gun or a bipolar ionizer bar near the balance. This is not optional for accurate weighing; static forces can introduce weighing errors of 10-50mg and increase inhalation risk [3].
-
Technique:
-
Place the receiving vessel (vial/flask) on the balance.
-
Discharge static on the vessel.
-
Transfer powder using a long-neck anti-static funnel to minimize air exposure.
-
Pro-Tip: If the powder is uncontrollable, wipe the exterior of the stock bottle with a slightly damp Kimwipe to discharge surface static before opening.
-
Phase B: Solubilization (The Permeation Hazard)
Once solvents are introduced, the risk profile shifts.
-
Solvent Choice: Boc-Ala-D-Glu-OBzl is typically dissolved in DCM (Dichloromethane) or DMF (Dimethylformamide).
-
Protocol:
-
Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.
-
Do not use a vortex mixer with an open cap. Use a magnetic stir bar.
-
Critical Check: Inspect outer gloves immediately after this step. If any splash occurred, change outer gloves immediately.[1] DCM penetrates nitrile in seconds.
-
Phase C: Waste Disposal
Improper disposal is a common regulatory violation.
-
Solid Waste: Contaminated weigh boats, spatulas, and dry silica contaminated with peptide go into Hazardous Solid Waste (sealed bags).
-
Liquid Waste:
-
If dissolved in DCM: Halogenated Organic Waste .
-
If dissolved in DMF/DMSO: Non-Halogenated Organic Waste (unless mixed with DCM).
-
Note: Do not pour peptide solutions down the sink. Even non-toxic peptides can have high Biological Oxygen Demand (BOD) or obscure biological activity [4].
-
Emergency Response Procedures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.
-
Skin Contact:
-
Eye Contact: Flush with water for 15 minutes using an eyewash station. Hold eyelids open.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Powders and Chemicals. U.S. Department of Labor. [Link]
-
Mettler Toledo. (2023). Electrostatic Charges and their Effects on Weighing.[5][6] Laboratory Weighing Guide. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Managing Peptide Waste Streams in Research Laboratories. ACS Chemical Health & Safety. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
